B1579915 L-METHIONINE (METHYL-13C)

L-METHIONINE (METHYL-13C)

Cat. No.: B1579915
M. Wt: 150.20
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-METHIONINE (METHYL-13C) is a useful research compound. Molecular weight is 150.20. The purity is usually 98%.
BenchChem offers high-quality L-METHIONINE (METHYL-13C) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-METHIONINE (METHYL-13C) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Weight

150.20

Purity

98%

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's Guide to L-methionine (methyl-13C) for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

L-methionine, an essential sulfur-containing amino acid, sits at a critical nexus of cellular metabolism. It is not only a fundamental building block for protein synthesis but also serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. This central role makes methionine metabolism a key area of investigation in fields ranging from cancer biology to neuroscience and drug development. Stable isotope tracing, a powerful technique for elucidating metabolic pathways, utilizes labeled compounds to follow the fate of atoms through biochemical reactions.[1][2] This guide provides an in-depth technical overview of L-methionine (methyl-13C), a precision tool for dissecting the intricacies of one-carbon metabolism. We will explore the unique advantages of the methyl-13C label, provide validated experimental protocols, and discuss data interpretation strategies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this tracer in their work.

The Crossroads of Cellular Function: Methionine Metabolism

To appreciate the utility of L-methionine (methyl-13C), one must first understand the metabolic pathways in which methionine participates. These pathways are not linear but form a highly interconnected network crucial for cellular homeostasis.[3][4]

  • Protein Synthesis: As one of the 20 proteinogenic amino acids, methionine is essential for the translation of messenger RNA into proteins.

  • The Methionine Cycle (One-Carbon Metabolism): This is arguably the most dynamic aspect of methionine metabolism. Methionine is converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).[5][6] SAM then donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, histones, and other small molecules, in reactions catalyzed by methyltransferases.[5] This process yields S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[5] Homocysteine can then be re-methylated to regenerate methionine, completing the cycle.[5][6]

  • The Transsulfuration Pathway: Alternatively, homocysteine can be directed away from the methionine cycle and enter the transsulfuration pathway.[7] Here, it is irreversibly converted to cystathionine and then to cysteine, a precursor for the major cellular antioxidant, glutathione (GSH).[7][8] This pathway serves as a critical link between sulfur amino acid metabolism and cellular redox balance.

The intricate balance between these pathways is vital for normal cell function, and its dysregulation is implicated in numerous diseases, particularly cancer.[4][9]

L-methionine (methyl-13C): The Tracer of Choice for Methylation Dynamics

Stable isotope tracers are non-radioactive compounds where one or more atoms have been replaced with a heavier isotope, such as replacing a 12C atom with a 13C atom.[2] The choice of which atom to label is a critical experimental decision that dictates the metabolic questions that can be answered.

Why the (methyl-13C) label?

While various isotopologues of methionine are available (e.g., uniformly 13C-labeled, 15N-labeled), L-methionine (methyl-13C) offers the unique advantage of specifically tracking the fate of the methyl group.[10][11] This allows researchers to directly and precisely probe the flux through the methionine cycle and the activity of methylation reactions.[12][13][14] When L-methionine (methyl-13C) is introduced into a biological system, the 13C-labeled methyl group is transferred to SAM, creating [methyl-13C]SAM.[12] Any subsequent methylation event involving this SAM will transfer the 13C label to the acceptor molecule. This provides a direct readout of methyl-transfer dynamics.

Table 1: Properties of L-methionine (methyl-13C)

Property Value Source(s)
Chemical Formula ¹³CH₃SCH₂CH₂CH(NH₂)COOH [10]
Molecular Weight 150.20 g/mol [10][15]
Isotopic Purity ≥99 atom % ¹³C
Mass Shift M+1
Appearance White to off-white solid/powder

| Storage | Room temperature, away from light and moisture |[10] |

Experimental Design and Protocol Validation

A successful metabolic tracing experiment requires careful planning and execution. The following sections outline a robust workflow and a detailed protocol for in vitro labeling studies.

Experimental Workflow

The overall process, from experimental conception to data analysis, can be visualized as a sequential workflow. Each step must be optimized and validated to ensure the integrity of the final results.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Interpretation A 1. Define Research Question (e.g., assess methylation capacity) B 2. Select Model System (e.g., A549 lung cancer cells) A->B C 3. Optimize Labeling Conditions (Media, Duration, [Met]) B->C D 4. Cell Culture & Labeling (Introduce L-methionine (methyl-13C)) C->D E 5. Quench Metabolism & Harvest (Ice-cold PBS wash, scraping) D->E F 6. Metabolite Extraction (e.g., 80% Methanol) E->F G 7. LC-MS/MS Analysis (Detect and quantify isotopologues) F->G H 8. Data Processing (Peak integration, calculate fractional enrichment) G->H I 9. Biological Interpretation (Relate data to cellular phenotype) H->I

Caption: High-level workflow for a metabolic tracing experiment.

Causality in Experimental Choices
  • Model System Selection: The choice of cell line or in vivo model is dictated by the biological question. For cancer studies, cell lines with known mutations in metabolic enzymes (e.g., MTAP deletion) can provide valuable insights.[16]

  • Media Formulation: It is critical to use a custom-formulated DMEM or RPMI medium that lacks endogenous ("light") methionine. This ensures that the primary source of methionine is the supplied L-methionine (methyl-13C), maximizing label incorporation. The concentration of the tracer should mimic physiological levels to avoid artifacts.

  • Labeling Duration: The duration of labeling is a key variable.

    • Kinetic (Pulse) Labeling (minutes to a few hours): Used to measure the initial rates of metabolic fluxes.

    • Steady-State Labeling (typically >24 hours): Aims to label the entire intracellular pool of methionine and its downstream metabolites to a constant enrichment. This allows for the assessment of relative pool sizes and pathway contributions at equilibrium.[12]

Detailed Protocol: In Vitro Labeling with L-methionine (methyl-13C)

This protocol is a self-validating system designed for adherent cell lines grown in 6-well plates.

Materials:

  • Adherent cells of interest

  • Standard complete growth medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Methionine-free growth medium (e.g., custom DMEM)

  • L-methionine (methyl-13C) (e.g., Cambridge Isotope Laboratories, Inc., CLM-206)[10]

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Extraction Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C

  • Cell scrapers

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in their standard complete growth medium.

    • Expert Insight: Seeding density is crucial. Over-confluent or sparse cultures can have altered metabolic profiles. Aim for consistent confluency across all experimental conditions.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing methionine-free medium with L-methionine (methyl-13C) to the desired final concentration (e.g., physiological concentration of ~200 µM) and dFBS. Warm to 37°C.

  • Media Exchange and Labeling: a. Aspirate the complete growth medium from the wells. b. Gently wash the cells twice with 2 mL of pre-warmed sterile PBS to remove residual "light" methionine.

    • Self-Validation: This wash step is critical for ensuring high isotopic enrichment. Incomplete removal of unlabeled methionine will dilute the tracer. c. Add 2 mL of the prepared labeling medium to each well. d. Return the plates to the 37°C incubator for the desired labeling duration (e.g., 24 hours for steady-state).

  • Metabolism Quenching and Metabolite Extraction: a. At the end of the labeling period, place the 6-well plates on ice. b. Aspirate the labeling medium. c. Quickly wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites and halt enzymatic activity. d. Immediately add 1 mL of -80°C 80% methanol to each well.

    • Expert Insight: This step must be performed rapidly. The combination of ice-cold PBS and -80°C methanol effectively quenches metabolism, preserving the in vivo state of the metabolome.

  • Cell Harvesting: a. Place the plates on a bed of dry ice. b. Scrape the frozen cells into the methanol solution using a cell scraper. c. Transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Sample Processing: a. Vortex the tubes vigorously for 30 seconds. b. Centrifuge at >16,000 x g for 15 minutes at 4°C to pellet protein and cell debris. c. Transfer the supernatant, which contains the polar metabolites, to a new tube. d. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite pellet can be stored at -80°C until LC-MS analysis.

    • Self-Validation: A portion of the cell pellet can be reserved for protein quantification (e.g., BCA assay) to normalize the metabolite data to cell mass.[17]

Analytical Methodologies and Data Interpretation

The analysis of 13C-labeled samples is primarily performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[14][16]

The Power of LC-MS

LC-MS separates the complex mixture of metabolites by liquid chromatography before detecting them with a mass spectrometer. The mass spectrometer can distinguish between the "light" (unlabeled, M+0) and "heavy" (13C-labeled) versions of a metabolite based on their mass-to-charge ratio (m/z). For L-methionine (methyl-13C), the label introduces a mass shift of +1 Da.

Data Analysis Workflow

G A 1. Acquire Raw Data (LC-MS/MS runs) B 2. Peak Integration (Quantify area under the curve for each isotopologue) A->B C 3. Isotopologue Distribution (ID) (Calculate the relative abundance of M+0, M+1, etc.) B->C D 4. Correct for Natural Abundance (Account for naturally occurring 13C) C->D E 5. Calculate Fractional Enrichment (FE) (FE = Σ(i * Ai) / ΣAi) D->E F 6. Statistical Analysis & Visualization (Compare FE across conditions) E->F

Caption: Core steps in processing stable isotope tracing data.

Interpreting Key Readouts

The true power of L-methionine (methyl-13C) lies in its ability to trace the methyl group through key metabolic hubs.

Table 2: Expected Mass Shifts and Interpretation of Key Metabolites

Metabolite Unlabeled Mass (M+0) Labeled Mass (M+1) Biological Interpretation of M+1 Enrichment
Methionine 149.05 150.05 Tracer uptake and intracellular pool labeling
S-adenosylmethionine (SAM) 398.14 399.14 Rate of SAM synthesis from methionine[12]
S-adenosylhomocysteine (SAH) 384.13 385.13 Indicates flux through methylation reactions (SAM -> SAH)[12]
Creatine 131.06 132.06 Readout for a specific high-flux methylation reaction
5-methylcytosine (in DNA) 125.07 126.07 Measures active DNA methylation[14]
Homocysteine 135.04 135.04 M+0 indicates flux from the transsulfuration pathway

| Cysteine | 121.02 | 121.02 | M+0 indicates synthesis via the transsulfuration pathway |

  • High M+1 in SAM and SAH: Indicates active uptake of methionine and a high flux through the methionine cycle.[12] This is often observed in highly proliferative cells.

  • High M+1 in Methylated Substrates (e.g., Creatine, DNA): Provides direct evidence of active methyltransferase activity on those specific substrates. Comparing the fractional enrichment in SAM to the enrichment in a methylated product can provide insights into the kinetics of the specific methylation reaction.

  • Lack of Label in Transsulfuration Products (Homocysteine, Cysteine): Because the methyl group is removed when SAM is converted to SAH and subsequently homocysteine, the 13C label does not proceed down the transsulfuration pathway. This is a key feature of this specific tracer.

Visualizing Methionine Metabolism

The diagram below illustrates the flow of the 13C label from L-methionine (methyl-13C) through the central pathways.

Methionine_Metabolism Met_in L-Methionine (¹³C-methyl) Met_pool Intracellular Methionine (M+1) Met_in->Met_pool Uptake SAM SAM (M+1) Met_pool->SAM MAT Protein Protein Synthesis Met_pool->Protein SAM->p1 SAH SAH (M+1) HCY Homocysteine (M+0) SAH->HCY SAHH HCY->Met_pool Re-methylation HCY->p2 CYS Cysteine (M+0) GSH Glutathione (M+0) CYS->GSH Substrate Substrate (DNA, Histones, etc.) Substrate->p1 Substrate_Me ¹³C-Methylated Substrate p1->SAH Methyltransferases p1->Substrate_Me Methylation p2->CYS Transsulfuration

Caption: Tracing the ¹³C label through methionine metabolism.

Applications in Research and Drug Development

The ability to precisely measure methylation flux has profound implications for various research areas.

  • Cancer Metabolism: Many cancers exhibit a heightened dependence on methionine, a phenomenon known as "methionine addiction."[13] L-methionine (methyl-13C) can be used to quantify the increased methylation capacity of tumor cells and to assess the efficacy of drugs that target one-carbon metabolism, such as inhibitors of MAT or methyltransferases.[13][14]

  • Epigenetics and Drug Development: The tracer can directly measure the impact of epigenetic drugs (e.g., DNMT or HMT inhibitors) on their target pathways. A successful inhibitor would be expected to decrease the incorporation of the 13C-methyl group into DNA or histones, respectively.

  • Neuroscience: Methylation reactions are critical for neurotransmitter synthesis and other neuronal functions. This tracer can be applied to study alterations in brain one-carbon metabolism in models of neurological and psychiatric disorders.

Conclusion

L-methionine (methyl-13C) is a highly specific and powerful tool for the quantitative analysis of one-carbon metabolism and cellular methylation dynamics. By enabling the direct tracking of the methyl group from methionine to a diverse array of biological macromolecules and metabolites, this tracer provides unparalleled insight into the functional state of the methionine cycle. The experimental framework and data interpretation strategies outlined in this guide provide a robust foundation for researchers seeking to unravel the complex role of methionine metabolism in health and disease, and to accelerate the development of novel therapeutics targeting these critical pathways.

References

  • Gao, X., et al. (2019). Transsulfuration activity can support cell growth upon extracellular cysteine limitation. Cell Metabolism, 30(2), 294-306.e5. [Link]

  • Zhang, W., et al. (2022). Transsulfuration, minor player or critical for cysteine homeostasis in cancer. Frontiers in Oncology, 12, 996237. [Link]

  • Dai, Z., et al. (2022). Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS). Metabolites, 12(3), 221. [Link]

  • Metabolic labeling and tracking of methionine cycle flux. ResearchGate. [Link]

  • Cell-Based Methylation Assays. Source not available publicly.
  • A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. ResearchGate. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. PMC. [Link]

  • Ducker, G. S., et al. (2014). Quantitation of cellular metabolic fluxes of methionine. Analytical Chemistry, 86(2), 1180-1187. [Link]

  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Twist Bioscience. [Link]

  • Wang, L., et al. (2020). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 18(43), 8825-8830. [Link]

  • 13 C-metabolic flux analysis in S -adenosyl- l -methionine production by Saccharomyces cerevisiae. PlumX. [Link]

  • Noda, H., et al. (2015). (13)C-metabolic flux analysis in S-adenosyl-L-methionine production by Saccharomyces cerevisiae. Journal of Bioscience and Bioengineering, 120(5), 535-540. [Link]

  • Le, N. H., et al. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research, 21(3), 734-746. [Link]

  • L-Methionine-(methyl-13C,d3). Scientific Laboratory Supplies. [Link]

  • Maddocks, O. D. K., et al. (2019). Use of 13C315N1-Serine or 13C515N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics. Methods in Molecular Biology, 1928, 55-67. [Link]

  • Mentch, S. J., & Locasale, J. W. (2016). One Carbon Metabolism and Epigenetics: Understanding the Specificity. Environmental and Molecular Mutagenesis, 57(1), 1-13. [Link]

  • One-Carbon Metabolism Targeted Metabolomics LC–MS/MS. MetwareBio. [Link]

  • Faubert, B., et al. (2023). Metabolic pathway analysis using stable isotopes in patients with cancer. Nature Reviews Cancer, 23(12), 859-877. [Link]

  • Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. TMIC Li Node. [Link]

  • Stable isotope tracers for metabolic pathway analysis. Mount Sinai Scholars Portal. [Link]

  • Radke, M., et al. (1995). Tracer kinetic studies on a methionine-supplemented soy-based infant formula using 1-13C- and 15N-methionine as tracers. Journal of Pediatric Gastroenterology and Nutrition, 21(2), 209-214. [Link]

  • Chen, L., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences, 25(11), 6092. [Link]

  • Román, G. C. (2019). Methionine: The One Carbon Metabolic Cycle and its Relation to Pathogenesis. Journal of Neurology and Neuroscience, 10(3), 295. [Link]

  • Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma. PMC. [Link]

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PMC. [Link]

Sources

Unlocking the Dynamic Epigenome: A Technical Guide to 13C-Labeled Methionine in Epigenetics Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Static Marks - Visualizing Epigenetic Flux

In the intricate landscape of epigenetic regulation, DNA and histone methylation are not merely static decorations on the chromatin fiber but dynamic processes that respond to cellular signaling, metabolic state, and environmental cues. Understanding the kinetics of these modifications—the rates of methylation and demethylation—is paramount for deciphering their roles in gene regulation, cellular identity, and disease. This guide provides an in-depth exploration of a powerful technique at the heart of this endeavor: the use of stable isotope-labeled methionine, particularly 13C-methionine, to trace the flow of methyl groups from metabolism to the epigenome.

This document moves beyond a simple recitation of protocols. It is designed for researchers, scientists, and drug development professionals, offering a framework built on field-proven insights. We will delve into the causality behind experimental choices, ensuring that each step is understood not just in its execution but in its purpose. By integrating metabolic labeling with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy, we can transform our understanding of epigenetics from a series of snapshots into a high-resolution motion picture of the dynamic methylome.

The Central Principle: Tracing the Methyl Group from Source to Target

The journey of a methyl group in a cell begins with the essential amino acid methionine. Through a series of enzymatic reactions known as the one-carbon metabolism or methionine cycle, the methyl group from methionine is activated and transferred to a universal methyl donor, S-adenosylmethionine (SAM). SAM is then utilized by a vast array of methyltransferases to modify a multitude of substrates, including DNA (forming 5-methylcytosine) and histone proteins (methylating lysine and arginine residues).

By replacing standard methionine in cell culture media with a "heavy" isotopologue, such as L-[13C-methyl]-methionine or L-[13C, D3-methyl]-methionine, we introduce a traceable tag. This heavy methyl group is incorporated into SAM and subsequently transferred to DNA and histones. By tracking the appearance of this mass-shifted methyl group over time, we can precisely quantify the rate of new methylation events, distinguish them from pre-existing marks, and gain unprecedented insights into the dynamics of the epigenome.[1][2]

Diagram 1: The Methionine Cycle and 13C-Labeling Strategy

cluster_0 Cellular Environment cluster_1 Intracellular One-Carbon Metabolism 13C_Met_medium L-[13C-methyl]-Methionine (in culture medium) Met_pool Intracellular Methionine Pool 13C_Met_medium->Met_pool Uptake SAM S-Adenosylmethionine (SAM) (Heavy) Met_pool->SAM ATP MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Acceptor MTs Me_DNA Methylated DNA (13C-5mC) SAM->Me_DNA Me_Histones Methylated Histones (13C-H3K4me3, etc.) SAM->Me_Histones Hcy Homocysteine SAH->Hcy H2O SAHH Hcy->Met_pool Remethylation MAT MAT MTs Methyltransferases (DNMTs, HMTs) SAHH SAHH DNA DNA Histones Histones

Caption: Flow of the 13C-labeled methyl group from methionine in the culture medium to epigenetic marks on DNA and histones.

Experimental Design: Key Considerations and Rationale

A successful 13C-methionine tracing experiment hinges on careful planning. The choices made at the outset will dictate the quality of the data and the biological questions that can be answered.

Choosing the Right Isotope: Why 13C,D3-Methionine (Heavy-Methyl SILAC) is Often Preferred

While various 13C-labeled methionine isotopologues are available, L-methionine-[13C, D3-methyl] is frequently the tracer of choice for studying methylation dynamics, a technique often referred to as "heavy-methyl SILAC".[1][2]

  • Mass Shift: The combination of one 13C atom and three deuterium (D) atoms on the methyl group results in a +4 Da mass shift per methyl group added (1 Da from 13C and 3 Da from the three deuteriums). This significant mass difference provides a clear and unambiguous signal in the mass spectrometer, easily distinguishing newly methylated peptides from their "light" (unlabeled) counterparts.[3]

  • Distinguishing Methylation States: This +4 Da shift per methyl group allows for the straightforward resolution of different methylation states (mono-, di-, and tri-methylation) on the same peptide, as they will be separated by distinct 4 Da increments.[2]

  • Minimizing Metabolic Scrambling: By labeling only the methyl group, the rest of the methionine molecule remains unlabeled. This minimizes confounding signals that could arise from the incorporation of the carbon backbone of methionine into other metabolic pathways.

Isotopologue Mass Shift per Methyl Group Primary Application Considerations
L-[13C, D3-methyl]-Methionine +4 DaQuantifying methylation dynamics (turnover)Gold standard for heavy-methyl SILAC
L-[13C-methyl]-Methionine +1 DaGeneral methyl tracing, NMR studiesSmaller mass shift can be harder to resolve from natural isotope peaks in MS
L-[U-13C5]-Methionine VariableMetabolic flux analysis of the entire methionine cycleCan trace the carbon backbone as well as the methyl group; more complex data analysis

Core Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a comprehensive workflow for a heavy-methyl SILAC experiment designed to quantify histone methylation dynamics using LC-MS/MS.

Diagram 2: Heavy-Methyl SILAC Workflow for Histone Methylation Analysis

A 1. Cell Culture & Labeling Grow cells in normal medium, then switch to L-[13C, D3-methyl]-Methionine medium. B 2. Time-Course Harvest Collect cell pellets at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). A->B C 3. Nuclei Isolation & Histone Extraction Isolate nuclei and perform acid extraction to purify histone proteins. B->C D 4. Chemical Derivatization (Propionylation) Block unmodified and monomethylated lysines with propionic anhydride. C->D E 5. In-solution Digestion Digest propionyl-histones with trypsin, cleaving only at arginine residues. D->E F 6. Second Propionylation Derivatize newly formed peptide N-termini. E->F G 7. LC-MS/MS Analysis Separate peptides by liquid chromatography and analyze on a high-resolution mass spectrometer. F->G H 8. Data Analysis Identify peptides, quantify light vs. heavy peak areas, and calculate methylation turnover rates. G->H

Caption: From cell culture to data analysis, the key stages of a heavy-methyl SILAC experiment for histone PTMs.

Part 1: Cell Culture and Isotopic Labeling
  • Cell Line Selection and Culture:

    • Choose a cell line appropriate for the biological question. Ensure the cells are in a logarithmic growth phase.

    • Culture cells in standard DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (dFBS). The use of dialyzed serum is crucial to remove endogenous unlabeled amino acids, including methionine.

  • Preparation of Labeling Medium:

    • Prepare DMEM or RPMI-1640 medium lacking L-methionine.

    • Supplement this medium with all necessary components, including 10% dFBS.

    • Add L-[13C, D3-methyl]-methionine to the desired final concentration (typically the same as standard medium, e.g., ~200 µM or 30 mg/L).

  • Labeling Experiment (Pulse-Chase):

    • Plate cells and allow them to adhere and grow in standard ("light") medium.

    • At time zero (t=0), aspirate the light medium, wash the cells once with PBS, and replace it with the prepared "heavy" labeling medium.

    • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to capture the dynamics of methylation. For each time point, wash cells with cold PBS and store the cell pellet at -80°C.

Part 2: Sample Preparation for Mass Spectrometry
  • Histone Extraction:

    • Resuspend the cell pellet in a hypotonic lysis buffer containing protease and phosphatase inhibitors.

    • Isolate the nuclei by centrifugation.

    • Perform histone extraction by resuspending the nuclear pellet in 0.2 M sulfuric acid and incubating overnight at 4°C.

    • Precipitate the histones from the supernatant using trichloroacetic acid (TCA), wash with acetone, and air-dry the histone pellet.

  • Chemical Derivatization with Propionic Anhydride:

    • Rationale: This step is critical for several reasons. Propionylation neutralizes the positive charge on the N-terminus and unmodified lysine side chains. This prevents trypsin from cleaving at lysines, restricting its activity to arginine residues. This simplification of the peptide mixture is essential for robust analysis. Additionally, the added propionyl group increases the hydrophobicity of the peptides, improving their retention and separation on reverse-phase liquid chromatography columns.[1][4][5]

    • Procedure:

      • Resuspend the histone pellet in a suitable buffer (e.g., 100 mM ammonium bicarbonate).

      • Add propionic anhydride and adjust the pH. Allow the reaction to proceed for 15-30 minutes.

      • Repeat the addition of propionic anhydride to ensure complete derivatization.

  • Trypsin Digestion:

    • Following propionylation, digest the histones with trypsin (typically at a 1:20 enzyme-to-protein ratio) overnight at 37°C.

  • Second Propionylation:

    • After digestion, perform a second propionylation step to derivatize the newly created N-termini of the peptides. This ensures all peptides have similar chemical properties, which is important for quantitative accuracy.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method to remove salts and other contaminants before LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis
  • Instrumentation:

    • Utilize a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument. High resolution is essential to accurately measure the mass difference between light and heavy peptides.

  • LC Separation:

    • Load the desalted peptides onto a reverse-phase analytical column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration over a period of 60-120 minutes.

  • MS Data Acquisition:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • In a typical DDA experiment, the instrument performs a full MS1 scan to measure the mass-to-charge ratio (m/z) of all eluting peptides.

    • The most intense precursor ions from the MS1 scan are then sequentially selected for fragmentation (MS2 or tandem MS), generating fragment ion spectra that are used for peptide identification.

Part 4: Data Analysis
  • Peptide Identification and Quantification:

    • Use a specialized proteomics software suite such as MaxQuant or Skyline.[6][7]

    • Database Search: Search the acquired MS2 spectra against a histone sequence database to identify the peptides. The search parameters must include variable modifications for methylation (mono-, di-, tri- on K and R), propionylation on K and the peptide N-terminus, and the specific mass shifts corresponding to the heavy labels (e.g., +4.0251 Da for 13CD3-methylation).

    • Quantification: The software will identify pairs of "light" (unlabeled) and "heavy" (labeled) peptides and calculate the area under the curve for their respective extracted ion chromatograms (XICs). The ratio of heavy to total (heavy + light) signal intensity represents the fraction of newly synthesized methylation at that specific site and time point.

  • Calculating Turnover Rates:

    • Plot the fraction of heavy methylation for each site as a function of time.

    • Fit this data to a one-phase association or similar kinetic model to calculate the methylation half-life (t1/2), which is the time required to replace 50% of the pre-existing methylation marks.

Histone Mark Typical Half-life (t1/2) Associated Function
H3K36me3 ~2-4 hoursActive transcription
H3K79me2 ~8-12 hoursTranscriptional elongation
H3K9me3 > 24 hoursHeterochromatin, gene silencing
H3K27me3 > 24 hoursPolycomb-mediated repression

Note: These values are illustrative and can vary significantly between cell types and conditions.

Alternative and Complementary Technique: NMR Spectroscopy

While LC-MS/MS is the workhorse for high-throughput analysis of histone modifications, Nuclear Magnetic Resonance (NMR) spectroscopy offers unique advantages for studying the broader metabolic context.

  • Global Methylome Analysis: By labeling cells with L-[13C-methyl]-methionine and acquiring 2D 1H-13C HSQC spectra, it is possible to obtain a snapshot of the "non-DNA methylome."[8][9] This allows for the simultaneous detection and relative quantification of methylation on a wide range of molecules, including histones, creatine, and carnitine, providing a holistic view of methyl group allocation within the cell.

  • Structural and Dynamic Information: For in-depth structural studies, proteins like histone methyltransferases can be expressed and purified with 13C-methionine labeling. NMR can then be used to study the enzyme's structure and dynamics upon binding to substrates or inhibitors.[10]

Conclusion: A Dynamic View of Epigenetic Control

The use of 13C-labeled methionine has fundamentally shifted our ability to study the epigenome. It allows us to move beyond static snapshots of methylation patterns and instead quantify the flux of these critical regulatory marks. By providing detailed, time-resolved information on site-specific methylation and demethylation, these techniques offer profound insights into how the epigenome responds to developmental programs, environmental stimuli, and disease states. As mass spectrometry and NMR technologies continue to advance in sensitivity and resolution, the application of stable isotope tracing will undoubtedly continue to uncover new layers of complexity in the dynamic regulation of our genome.

References

  • Maddocks, O. D. K., et al. (2019). Use of 13C315N1-Serine or 13C515N1-Methionine for Studying Methylation Dynamics in Cancer Cell Metabolism and Epigenetics. Methods in Molecular Biology. Available at: [Link]

  • Sivakumaran, M., et al. (2019). NMR spectra of ¹³Cε-methionine labelled proteins produced in rich media. ResearchGate. Available at: [Link]

  • Zee, B. M., et al. (2012). Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site-specific histone methylation. Methods in Enzymology. Available at: [Link]

  • Zee, B. M., et al. (2012). Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site-specific histone methylation. PubMed. Available at: [Link]

  • Lin, S., et al. (2024). Mass Spectrometry-based Profiling of Single-cell Histone Post-translational Modifications to Dissect Chromatin Heterogeneity. bioRxiv. Available at: [Link]

  • Morvan, D., & Demidem, A. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research. Available at: [Link]

  • Kebede, A. F., et al. (2017). Histone propionylation is a mark of active chromatin. University of Groningen. Available at: [Link]

  • Goudarzi, A., et al. (2023). An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications. PMC. Available at: [Link]

  • Ong, S. E., et al. (2004). Identifying and quantifying in vivo methylation sites by heavy methyl SILAC. Nature Methods. Available at: [Link]

  • Fischer, M., et al. (2007). Synthesis of a 13C-methyl-group-labeled methionine precursor as a useful tool for simplifying protein structural analysis by NMR spectroscopy. Chembiochem. Available at: [Link]

  • Morvan, D., & Demidem, A. (2022). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. ACS Publications. Available at: [Link]

  • van Roon, A. M., et al. (2018). Propionylation workflow and overview of the different protocols. ResearchGate. Available at: [Link]

  • Evertts, A. G., et al. (2013). SILAC-mass spectrometry analysis of histone protein and methylation dynamics in proliferating cells. ResearchGate. Available at: [Link]

  • Tsumoto, K., et al. (2016). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sidoli, S., & Garcia, B. A. (2017). A Super-SILAC Approach for Profiling Histone Posttranslational Modifications. Springer Protocols. Available at: [Link]

  • MaxQuant – Information and Tutorial. (n.d.). Pharmazie. Available at: [Link]

  • Schilling, B., et al. (2012). Multiplexed Peptide Analysis using Data Independent Acquisition and Skyline. PMC. Available at: [Link]

  • Skyline Absolute Quantification. (n.d.). MacCoss Lab Software. Available at: [Link]

  • Roston, D., et al. (2016). Chemoenzymatic Synthesis of (36)S Isotopologues of Methionine and S-Adenosyl-L-methionine. ResearchGate. Available at: [Link]

  • Tutorial for protein identification and quantification with MaxQuant software platform. (n.d.). CNPEM. Available at: [Link]

  • Skyline Existing and Quantitative Experiments. (n.d.). MacCoss Lab Software. Available at: [Link]

  • Gao, X., et al. (2017). Role of methionine on epigenetic modification of DNA methylation and gene expression in animals. PMC. Available at: [Link]

  • Mentch, S. J., et al. (2018). Methionine metabolism influences genomic architecture and gene expression through H3K4me3 peak width. PMC. Available at: [Link]

  • Jové, M., et al. (2022). Methionine Metabolism Is Down-Regulated in Heart of Long-Lived Mammals. MDPI. Available at: [Link]

  • Velten, L., et al. (2024). Somatic epimutations enable single-cell lineage tracing in native hematopoiesis across the murine and human lifespan. bioRxiv. Available at: [Link]

Sources

A Researcher's Guide to Isotopic Labeling: Distinguishing L-methionine (methyl-13C) and U-13C methionine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Isotopic Labeling in Biological Systems

In the intricate world of biological research, understanding the dynamic processes within living cells is paramount. Isotopic labeling, a technique that involves the replacement of an atom in a molecule with its heavier, non-radioactive isotope, has emerged as a powerful tool for tracing metabolic pathways, quantifying protein turnover, and elucidating complex biochemical mechanisms.[1][2][3][4][5] Among the various isotopically labeled compounds, stable isotopes of essential amino acids, such as methionine, have proven invaluable. Methionine, with its central role in protein synthesis and as a primary methyl group donor, offers a unique window into cellular function.[6][7][8]

This guide provides a comprehensive technical overview of two commonly used isotopically labeled forms of methionine: L-methionine (methyl-¹³C) and uniformly labeled L-methionine (U-¹³C methionine). We will delve into the fundamental differences in their isotopic labeling patterns, explore their specific applications in research and drug development, and provide insights into the experimental considerations for choosing the appropriate tracer for your scientific questions.

Understanding the L-methionine Isotopologues

The key distinction between L-methionine (methyl-¹³C) and U-¹³C methionine lies in the specific placement of the heavy carbon isotope, ¹³C.

L-methionine (methyl-¹³C): A Probe for Methylation and One-Carbon Metabolism

In L-methionine (methyl-¹³C), only the carbon atom of the terminal methyl group attached to the sulfur atom is replaced with a ¹³C isotope.[9][10] This selective labeling makes it an exceptional tool for tracking the fate of this specific methyl group as it is transferred in various biochemical reactions.

U-¹³C methionine: A Comprehensive Tracer for Methionine Metabolism and Protein Synthesis

In contrast, U-¹³C methionine, or uniformly ¹³C-labeled methionine, has all five of its carbon atoms replaced with ¹³C isotopes.[11][12] This comprehensive labeling allows researchers to trace the entire methionine molecule as it is incorporated into proteins or metabolized through various pathways.

Core Applications and Experimental Design

The choice between L-methionine (methyl-¹³C) and U-¹³C methionine is dictated by the specific biological question being addressed.

I. L-methionine (methyl-¹³C): Illuminating the Methylome and Beyond

The primary application of L-methionine (methyl-¹³C) revolves around its ability to trace the flow of methyl groups, a process central to epigenetics, signal transduction, and metabolism.[13]

Key Applications:

  • Studying DNA and Histone Methylation: By introducing L-methionine (methyl-¹³C) to cell cultures, researchers can use techniques like mass spectrometry and NMR spectroscopy to identify and quantify the methylation of DNA and histone proteins.[13] This provides critical insights into epigenetic regulation in health and disease.

  • Investigating One-Carbon Metabolism: The methionine cycle is a key component of one-carbon metabolism, which is vital for the synthesis of nucleotides, lipids, and neurotransmitters.[6][7] L-methionine (methyl-¹³C) allows for the dynamic tracking of this cycle.

  • The Methionine Breath Test (MBT): In a clinical setting, the ¹³C-methionine breath test utilizes the metabolism of methyl-¹³C methionine to assess liver function.[14][15][16][17][18] The rate of ¹³CO₂ exhalation following administration of the labeled methionine provides a non-invasive measure of hepatic mitochondrial function.[15][16]

Experimental Workflow: Tracing Methylation in Cancer Cells

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Cancer Cell Culture B Introduce L-methionine (methyl-13C) A->B C Incubation Period B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., with Trypsin) D->E F Peptide Cleanup E->F G LC-MS/MS Analysis F->G H Data Analysis: Identify 13C-methylated peptides G->H

Caption: Workflow for tracing protein methylation using L-methionine (methyl-13C).

II. U-¹³C methionine: A Global View of Protein Dynamics and Metabolism

The uniform labeling of U-¹³C methionine makes it the preferred choice for studies requiring the tracking of the entire amino acid molecule.

Key Applications:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful quantitative proteomics technique that uses stable isotope-labeled amino acids to compare protein abundance between different cell populations.[1][2][3][4][5] U-¹³C methionine, often in combination with other labeled amino acids like lysine and arginine, is a cornerstone of many SILAC experiments.[1][2]

  • Metabolic Flux Analysis (MFA): MFA is a technique used to quantify the rates of metabolic reactions within a biological system. By feeding cells U-¹³C methionine and analyzing the isotopic enrichment in downstream metabolites, researchers can map and quantify metabolic fluxes.

  • Protein Turnover Studies: U-¹³C methionine can be used to measure the rates of protein synthesis and degradation. By monitoring the incorporation of the labeled methionine into proteins over time, researchers can gain insights into protein homeostasis.

Experimental Workflow: Quantitative Proteomics using SILAC

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Control Cells: 'Light' Medium C Combine Cell Populations A->C B Experimental Cells: 'Heavy' Medium with U-13C Methionine B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (Trypsin) D->E F Peptide Cleanup E->F G LC-MS/MS Analysis F->G H Data Analysis: Quantify Peptide Ratios (Heavy/Light) G->H

Caption: SILAC workflow for quantitative proteomics using U-13C methionine.

Comparative Analysis: Making the Right Choice

FeatureL-methionine (methyl-¹³C)U-¹³C methionine
Isotopic Labeling Single ¹³C on the methyl groupAll five carbons are ¹³C
Primary Application Tracing methylation and one-carbon metabolismQuantitative proteomics (SILAC), metabolic flux analysis
Key Advantage Specificity for tracking the methyl groupComprehensive labeling of the entire molecule
Analytical Techniques Mass Spectrometry, NMR SpectroscopyMass Spectrometry
Common Use Cases Epigenetics, liver function testsProtein expression profiling, protein turnover studies

Synthesis and Availability

Both L-methionine (methyl-¹³C) and U-¹³C methionine are commercially available from various suppliers of stable isotopes. The synthesis of L-methionine (methyl-¹³C) typically involves the reaction of a homocysteine precursor with ¹³C-labeled methyl iodide.[19][20][21] The synthesis of U-¹³C methionine is more complex and often involves biological production methods using microorganisms grown on a ¹³C-enriched carbon source.

Conclusion: Precision Tools for Modern Research

The choice between L-methionine (methyl-¹³C) and U-¹³C methionine is a critical decision in the design of isotopic labeling experiments. By understanding the fundamental differences in their labeling patterns and the specific applications for which each is best suited, researchers can harness the power of these precision tools to unravel the complexities of biological systems. L-methionine (methyl-¹³C) offers a focused lens to study the dynamic world of methylation, while U-¹³C methionine provides a global perspective on protein dynamics and metabolic networks. As analytical technologies continue to advance, the utility of these and other isotopically labeled compounds in driving scientific discovery and drug development will only continue to grow.

References

  • He, Q. Y., et al. (n.d.). [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • ALWSCI. (2024, September 18). Methionine Breath Test: An Advanced Diagnostic Tool For Liver Function And Gut Health. ALWSCI. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of ¹³Cε-methionine labelled proteins produced in rich media. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Wikipedia. Retrieved from [Link]

  • Johns Hopkins Medicine. (2005, January 18). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Johns Hopkins Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The non-invasive 13C-methionine breath test detects hepatic mitochondrial dysfunction as a marker of disease activity in non-alcoholic steatohepatitis - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Metabolic Solutions. (n.d.). 13C and Hydrogen Breath Tests for Research. Metabolic Solutions. Retrieved from [Link]

  • Portland Press. (n.d.). [13C]Methionine NMR and metal-binding studies of recombinant human transferrin N-lobe and five methionine mutants: conformational changes and increased sensitivity to chloride. Portland Press. Retrieved from [Link]

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. Retrieved from [Link]

  • ACS Publications. (2022, February 23). Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. ACS Publications. Retrieved from [Link]

  • Journal of Nuclear Medicine. (n.d.). Synthesis of L-and D-[Methyl-nC]Methionine. Journal of Nuclear Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Milazzo, L., et al. (2005). [13C]Methionine breath test: a novel method to detect antiretroviral drug-related mitochondrial toxicity. Journal of Antimicrobial Chemotherapy, 55(2), 241-244. Retrieved from [Link]

  • ResearchGate. (n.d.). General principles of oral 13 C-breath test for liver mitochondrial function. ResearchGate. Retrieved from [Link]

  • Magnetic Resonance. (2023, July 19). Cell-free synthesis of proteins with selectively 13C-labelled methyl groups from inexpensive precursors. Magnetic Resonance. Retrieved from [Link]

  • Storch, K. J., et al. (1990). Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine. American Journal of Physiology-Endocrinology and Metabolism, 258(5), E804-E810. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)–H Carboxylation with 13C-Formate. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of L- and D-[methyl-11C]methionine. ResearchGate. Retrieved from [Link]

  • SciTechnol. (2017, September 22). Methionine: The One Carbon Metabolic Cycle and its Relation to Pathogenesis. SciTechnol. Retrieved from [Link]

  • Twist Bioscience. (2025, November 5). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Twist Bioscience. Retrieved from [Link]

  • University of Groningen. (n.d.). Dietary methionine starvation impairs acute myeloid leukemia progression. University of Groningen Research Portal. Retrieved from [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Ishiwata, K., et al. (1989). Metabolic fate of L-[methyl-11C]methionine in human plasma. European Journal of Nuclear Medicine, 15(10), 665-669. Retrieved from [Link]

  • Copernicus Publications. (2023, March 15). Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. Copernicus Publications. Retrieved from [Link]

  • Storch, K. J., et al. (1990). [1-13C; methyl-2H3]methionine kinetics in humans: methionine conservation and cystine sparing. The American Journal of Clinical Nutrition, 52(1), 1-8. Retrieved from [Link]

  • Storch, K. J., et al. (1990). Quantitative study in vivo of methionine cycle in humans using [methyl-2H3]- and [1-13C]methionine. American Journal of Physiology-Endocrinology and Metabolism, 258(5), E804-E810. Retrieved from [Link]

  • SciSpace. (n.d.). studies in methionine and sulfur metabolism. i. the fate of intravenously administered. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 9). Emerging roles for methionine metabolism in immune cell fate and function - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 7). Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Royal Society of Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety Profile of Stable Isotope L-Methionine (methyl-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the safety profile of L-methionine labeled with the stable isotope carbon-13 at the methyl position (L-methionine (methyl-13C)). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in metabolic research, clinical diagnostics, and pharmacokinetic studies. The central thesis of this document is that L-methionine (methyl-13C), when used at tracer levels typical for its applications, presents a safety profile that is virtually identical to that of naturally occurring, unlabeled L-methionine. Its exceptional safety is grounded in the inherent properties of the ¹³C isotope: it is a naturally occurring, non-radioactive component of all biological systems, and its incorporation into the methionine molecule does not impart any meaningful alteration to the compound's biological activity or toxicological properties. This guide will deconstruct the metabolic fate, toxicological considerations, and regulatory standing of this compound, providing field-proven insights and validated experimental protocols.

The Foundational Safety of Carbon-13 in Biological Systems

The core of the safety argument for any ¹³C-labeled compound rests on the nature of the isotope itself. Carbon-13 (¹³C) is a stable, non-radioactive, naturally occurring isotope of carbon.[1] It accounts for approximately 1.07-1.1% of all carbon found on Earth and, consequently, is an intrinsic component of all organic molecules within the human body and the wider biosphere.[2][3][] Unlike radioactive isotopes such as Carbon-14 (¹⁴C), ¹³C does not undergo radioactive decay and therefore poses no risk of radiation exposure, a critical safety advantage that has led to its widespread use in diagnostics, particularly in vulnerable populations like children and pregnant women.[5]

The use of L-methionine (methyl-¹³C) involves enriching the natural abundance of ¹³C at a specific atomic position. This enrichment allows the molecule to be traced and detected by specialized analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate molecules based on their mass.[1][6][7]

Table 1: Isotopic Properties and Abundance
IsotopeProtonsNeutronsNatural Abundance (%)Radioactivity
Carbon-12 (¹²C)66~98.9%None
Carbon-13 (¹³C)67~1.1%None
Carbon-14 (¹⁴C)68TraceBeta Decay

This fundamental difference in stability and natural presence is the first pillar of the safety profile of ¹³C-labeled compounds.

The Principle of Bioequivalence: The Negligible Isotope Effect

A critical question for any isotopically labeled compound is whether the change in mass alters its chemical or biological behavior—a phenomenon known as the kinetic isotope effect. For heavier stable isotopes like ¹³C, this effect is minimal and generally considered insignificant in the context of overall biological and metabolic processes.[] The single additional neutron in the ¹³C nucleus results in a mass increase of approximately 8%, but this does not materially affect the molecule's steric configuration, bond energies, or receptor binding affinities.

Therefore, L-methionine (methyl-¹³C) is processed by enzymes and biological systems in a manner indistinguishable from its unlabeled ¹²C counterpart. This principle of bioequivalence is foundational to its use as a tracer; its purpose is to track the authentic metabolic fate of methionine without perturbing the system under study.[8][9] Regulatory bodies like the U.S. Food and Drug Administration (FDA) operate on this principle, generally not requiring separate IND applications for stable isotope-labeled compounds used in tracer studies, provided the compound itself is safe and administered at non-pharmacological doses.[10][11]

A Natural Abundance of ¹³C (~1.1%) D Biological & Chemical Bioequivalence A->D Intrinsic part of biology B Non-Radioactive Stable Isotope B->D No radiotoxicity C Negligible Kinetic Isotope Effect C->D Identical metabolic handling E Safety Profile of Labeled Compound Safety Profile of Unlabeled Compound D->E

Figure 1: The logical framework for the safety of ¹³C-labeled compounds.

Metabolic Profile of L-Methionine (methyl-¹³C)

Upon administration, L-methionine (methyl-¹³C) enters the body's methionine pool and follows the well-established pathways of one-carbon metabolism.[12] The essential function of methionine is to serve as the precursor to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions crucial for the synthesis of DNA, proteins, lipids, and neurotransmitters.[13][14]

  • Activation: L-methionine is converted to S-adenosyl-L-methionine (SAM) by the enzyme methionine adenosyltransferase (MAT), transferring the adenosine group from ATP.[14] The labeled ¹³C-methyl group is now part of the activated SAM molecule.

  • Transmethylation: SAM donates its ¹³C-methyl group to various acceptor molecules in reactions catalyzed by methyltransferases. This is the primary fate of the labeled methyl group.[15]

  • Regeneration and Transsulfuration: After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine (Hcy). Hcy can either be re-methylated to form methionine again (the methionine cycle) or enter the transsulfuration pathway to be converted into cysteine and subsequently glutathione.[13]

  • Oxidation to ¹³CO₂: When the ¹³C-methyl group is transferred to certain substrates, subsequent metabolic processes can lead to its oxidation. The ultimate fate of the carbon atom in many biological oxidations is carbon dioxide. This ¹³CO₂ is expelled in the breath, which forms the basis of the ¹³C-Methionine Breath Test (¹³C-MBT) used to assess hepatic mitochondrial function.[16][17][18]

Met L-Methionine (methyl-¹³C) SAM S-Adenosylmethionine (¹³C-SAM) Met->SAM ATP → AMP+PPi (MAT) SAH S-Adenosylhomocysteine SAM->SAH Methyltransferase Acceptor Acceptor (DNA, proteins, etc.) Met_Acceptor Methylated Acceptor (¹³C-Methylated) SAM->Met_Acceptor Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Remethylation (Folate/B12) Cys Cysteine Hcy->Cys Transsulfuration (B6) Acceptor->Met_Acceptor CO2 ¹³CO₂ (Exhaled Breath) Met_Acceptor->CO2 Further Metabolism & Oxidation

Figure 2: Metabolic pathway of L-methionine (methyl-¹³C).

Toxicological Assessment

The toxicological profile of L-methionine (methyl-¹³C) is determined by the inherent toxicity of the parent molecule, L-methionine, as the ¹³C isotope itself is non-toxic.

Safety Profile of L-Methionine

L-methionine is an essential amino acid necessary for human health.[19] However, at high doses, it can produce adverse effects. The primary concern with high methionine intake is the resultant increase in plasma homocysteine, a known risk factor for cardiovascular disease.[20][21] Acute, high-dose "loading" tests with unlabeled L-methionine (e.g., 100 mg/kg) are known to cause transient side effects such as dizziness, nausea, and sleepiness in a subset of individuals.[22] Chronic excessive intake can lead to more significant issues, including oxidative stress and inflammation.[[“]] It is crucial to note that a mistakenly administered 10-fold overdose (1 g/kg) of L-methionine has been reported to be fatal.[20]

Commonly reported side effects from high-dose methionine supplementation include:

  • Nausea and vomiting[19]

  • Dizziness and drowsiness[19][22]

  • Changes in blood pressure[22]

Comparative Dose Analysis

The safety of L-methionine (methyl-¹³C) in its intended applications is underscored by the vast difference between the tracer doses used and the doses at which unlabeled L-methionine exhibits toxicity. Tracer studies, such as the ¹³C-Methionine Breath Test, use microdoses that are orders of magnitude lower than a standard dietary intake or a pharmacological dose.

Table 2: Comparative Dosing of L-Methionine
Study TypeCompoundTypical Dose (for 70kg adult)Dose (mg/kg)Potential for Adverse Effects
Tracer/Diagnostic L-methionine (methyl-¹³C)140 mg2 mg/kg[16]None reported or expected
Methionine Loading Test L-methionine (unlabeled)7,000 mg100 mg/kg[20][22]Transient (dizziness, nausea)
Reported Fatal Dose L-methionine (unlabeled)70,000 mg1,000 mg/kg[20]Lethal

As demonstrated, the typical dose used in a ¹³C-MBT is 50 times lower than the dose used in a methionine loading test that causes transient side effects. This wide safety margin is a key element of its favorable risk-benefit profile.

Clinical and Preclinical Safety Data

The safety of L-methionine (methyl-¹³C) is not merely theoretical; it is supported by direct clinical evidence. Studies utilizing the ¹³C-Methionine Breath Test, including those in pediatric populations with Short Bowel Syndrome, have explicitly reported no adverse events associated with the administration of the labeled compound.[16] The test was found to be feasible and safe in this vulnerable patient group.[16] These clinical findings corroborate the foundational principles of stable isotope safety.

From a regulatory standpoint, the FDA has established clear guidance that distinguishes between radioactive and non-radioactive isotopes. While studies with radiolabeled compounds are strictly regulated under 21 CFR part 361 or require an Investigational New Drug (IND) application, stable isotope studies are largely exempt from these specific requirements, provided the doses do not exert a pharmacological effect.[11][24] This regulatory posture reflects the scientific consensus on the safety of using stable isotopes as biological tracers.[10][25]

Experimental Protocols for Safety and Application

Trustworthiness in scientific research is built upon transparent and reproducible methodologies. Below are representative protocols for the application and safety assessment of L-methionine (methyl-¹³C).

Protocol: ¹³C-Methionine Breath Test (¹³C-MBT) for Hepatic Function

This protocol is a standardized, non-invasive method to assess hepatic mitochondrial function.

Objective: To quantify the rate of metabolism of the ¹³C-methyl group of methionine to ¹³CO₂ as an index of mitochondrial oxidative capacity.

Methodology:

  • Patient Preparation: The subject should fast for at least 8 hours prior to the test.

  • Baseline Breath Sample: Collect a baseline breath sample into a suitable collection bag or tube. This is Time 0 (T=0).

  • Substrate Administration: Administer a 2 mg/kg dose of L-methionine (methyl-¹³C) dissolved in water orally or intravenously.[16]

  • Post-Dose Breath Collection: Collect subsequent breath samples at regular intervals (e.g., every 15-20 minutes) for a total duration of 120 minutes.[16][17]

  • Sample Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in each breath sample using Isotope Ratio Mass Spectrometry (IRMS).

  • Data Calculation: The results are typically expressed as the cumulative percentage of the administered ¹³C dose recovered in the breath over the collection period (%CumDose). A lower %CumDose indicates impaired mitochondrial metabolism.

Protocol: General Preclinical Toxicological Assessment Workflow

This workflow outlines a self-validating system for confirming the safety of any new batch of a stable isotope-labeled compound before use in pivotal studies.

Objective: To ensure the safety profile of a synthesized batch of L-methionine (methyl-¹³C) is consistent with the unlabeled parent compound.

Methodology:

  • Chemical Purity and Isotopic Enrichment Analysis:

    • Confirm chemical purity (>98%) via HPLC and NMR.

    • Verify isotopic enrichment (e.g., >99% ¹³C) via Mass Spectrometry.

  • In Vitro Cytotoxicity Assay (e.g., on HepG2 cells):

    • Culture HepG2 cells under standard conditions.

    • Expose cells to a concentration range of both L-methionine (methyl-¹³C) and unlabeled L-methionine.

    • Assess cell viability after 24-48 hours using an MTT or similar assay.

    • Validation Check: The dose-response curves for the labeled and unlabeled compounds should be superimposable.

  • Acute In Vivo Toxicity Study (Rodent Model):

    • Administer a high dose of L-methionine (methyl-¹³C) (e.g., a limit dose of 2000 mg/kg) to a small group of rodents.

    • Administer the same dose of unlabeled L-methionine to a control group.

    • Monitor animals for 14 days for clinical signs of toxicity, changes in body weight, and mortality.

    • Validation Check: The clinical observations and outcomes should be identical between the labeled and unlabeled groups.

Start Synthesized Batch of L-Methionine (methyl-¹³C) QC Step 1: Purity & Enrichment QC (LC-MS, NMR) Start->QC InVitro Step 2: In Vitro Cytotoxicity (e.g., HepG2 cells) QC->InVitro InVivo Step 3: Acute In Vivo Toxicity (Rodent Limit Dose) InVitro->InVivo Data Step 4: Comparative Analysis InVivo->Data Release Batch Released for Pivotal Studies Data->Release If Bioequivalent Unlabeled Unlabeled L-Methionine (Reference Compound) Unlabeled->InVitro Parallel Control Unlabeled->InVivo Parallel Control

Figure 3: Workflow for preclinical toxicological validation.

Conclusion

The safety profile of L-methionine (methyl-¹³C) is exceptionally strong, underpinned by the non-radioactive and naturally abundant nature of the ¹³C isotope. The principle of biological equivalence, supported by a negligible kinetic isotope effect, dictates that its toxicological properties are identical to those of unlabeled L-methionine. Clinical and preclinical data confirm this, demonstrating a lack of adverse effects at the microdoses used for tracer and diagnostic applications. The significant margin between these tracer doses and the known pharmacological or toxicological thresholds of L-methionine provides a robust foundation for its safe use in research, drug development, and clinical settings.

References

  • Carbon-13 - Wikipedia. [Link]

  • Storch, K. J., Wagner, D. A., Burke, J. F., & Young, V. R. (2002). In vivo stable isotope measurements of methyl metabolism: applications in pathophysiology and interventions. Nutrition, 18(9), 747-751. [Link]

  • Carbon-13 - isotopic data and properties - ChemLin. (2025, December 28). [Link]

  • Carbon isotope (C-13): Properties and Applications. (2025, June 5). Nakima Ltd. [Link]

  • abundance of the carbon-13 isotope & 13C NMR spectroscopy. (2022, October 7). YouTube. [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1672-1689. [Link]

  • Le Révérend, B., et al. (2022). Untargeted 2D NMR Metabolomics of [¹³C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. Journal of Proteome Research. [Link]

  • Tracing Carbon: The History and Evolution of ¹³C Breath Tests in Medicine. (2025, July 13). CIRS. [Link]

  • Hellerstein, M. K. (2012). Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of Biological Systems. KineMed. [Link]

  • Browne, T. R. (2003). The stable isotope method for determining absolute bioavailability. Journal of clinical pharmacology, 43(6), 557-562. [Link]

  • Duro, D., et al. (2009). Novel intravenous (13)C-methionine breath test as a measure of liver function in children with short bowel syndrome. Journal of pediatric surgery, 44(1), 169-174. [Link]

  • The isotopic effects of ¹³C-labeled large carbon cage (C70) fullerenes and their formation process. ResearchGate. [Link]

  • Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]

  • Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). [Link]

  • The Role of Noninvasive ¹³C-Octanoate Breath Test in Assessing the Diagnosis of Nonalcoholic Steatohepatitis. (2022, November 24). MDPI. [Link]

  • ¹³C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC. National Center for Biotechnology Information. [Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry - FDA. U.S. Food and Drug Administration. [Link]

  • Guidance for Industry and Researchers - FDA. U.S. Food and Drug Administration. [Link]

  • Hájková, Z., et al. (2002). Methionine-loading test: evaluation of adverse effects and safety in an epidemiological study. Atherosclerosis, 161(2), 421-426. [Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. (2024, September 25). U.S. Food and Drug Administration. [Link]

  • Datko, A. H., & Mudd, S. H. (1982). Methionine Methyl Group Metabolism in Lemna. Plant Physiology, 69(5), 1070-1076. [Link]

  • Thread - What are the adverse effects of Methionine? - Consensus. Consensus. [Link]

  • Candelli, M., et al. (2012). ¹³C-methionine breath tests for mitochondrial liver function assessment. European Review for Medical and Pharmacological Sciences, 12(4), 245-249. [Link]

  • Garlick, P. J. (2006). Toxicity of methionine in humans. The Journal of nutrition, 136(6 Suppl), 1722S-1725S. [Link]

  • What are the side effects of Methionine? - Patsnap Synapse. (2024, July 12). [Link]

  • ¹³C and Hydrogen Breath Tests for Research | Metabolic Solutions. Metabolic Solutions. [Link]

  • Methionine - Health Encyclopedia - University of Rochester Medical Center. University of Rochester Medical Center. [Link]

  • L-METHIONINE – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Clinicaltrials.eu. [Link]

  • Ravanel, S., Gakière, B., Job, D., & Douce, R. (1998). The specific features of methionine biosynthesis and metabolism in plants. Proceedings of the National Academy of Sciences, 95(13), 7805-7812. [Link]

  • The Minimum Methionine Requirement for Adults Aged ≥60 Years Is the Same in Males and Females - PMC. National Center for Biotechnology Information. [Link]

  • Crespo-Bujosa, H. B., & Gonzalez, M. J. (2017). Methionine: The One Carbon Metabolic Cycle and its Relation to Pathogenesis. Journal of Clinical Nutrition & Metabolism, 1(2). [Link]

Sources

Methodological & Application

SILAC protocol using L-methionine (methyl-13C) for proteomics

Application Note: High-Precision Methionine ( C-methyl) SILAC for Dynamic Methyl-Proteome Profiling

Executive Summary

This application note details a high-stringency protocol for Heavy Methyl SILAC (hmSILAC) and Methionine-based Protein Turnover profiling using L-Methionine (methyl-


C)S-Adenosylmethionine (SAM)

By labeling the methyl group of Methionine, researchers can distinguish between:

  • Protein Synthesis: Incorporation of Methionine into the peptide backbone.

  • Methylation Events: Transfer of the labeled methyl group to Lysine or Arginine residues (Post-Translational Modifications).

Critical Technical Nuance: While many hmSILAC protocols utilize



C-Methyl Methionine (+1.003 Da shift)

Biological Basis: The Methionine-SAM Cycle

To interpret the data correctly, one must understand the metabolic fate of the label. The

Pathway Visualization

SAM_CycleMetL-Methionine(13C-Methyl)SAMS-Adenosylmethionine(SAM - 13C Donor)Met->SAMMAT2AProtein_MetProtein Incorporation(Translation)Met->Protein_MetTranslationSAHS-Adenosylhomocysteine(SAH)SAM->SAHDemethylationMethyl_ProteinMethylated Protein(Lys/Arg-Me)SAM->Methyl_ProteinMethyltransferases(Transfer 13C-Me)HcyHomocysteineSAH->HcyAHCYHcy->MetRemethylation(Met Synthase)CysCysteine(Trans-sulfuration)Hcy->CysCBS/CSE(Label Loss)

Figure 1: The metabolic fate of

Experimental Design & Reagents

Reagent Specifications
ReagentSpecificationPurpose
Label L-Methionine (methyl-

C)
The tracer.[1] Mass shift: +1.00335 Da per methyl group.
Base Media DMEM or RPMI 1640 (Met, Lys, Arg Deficient)Prevents dilution of the label by endogenous amino acids.
Serum Dialyzed FBS (10 kDa MWCO)CRITICAL: Standard FBS contains ~30µM Methionine. Dialysis removes small molecules (amino acids) while keeping growth factors.
Lys/Arg Standard L-Lysine and L-ArginineAdded to prevent auxotrophic stress; we are not labeling these in this specific protocol.
The "Label Scrambling" Control

A common artifact in Methionine SILAC is Trans-sulfuration , where Methionine converts to Cysteine (see Fig 1).

  • Risk: If

    
    C-Met converts to 
    
    
    C-Cys, you may misidentify Cysteine-containing peptides as "labeled."
  • Mitigation: The methyl group is lost during the conversion of S-Adenosylhomocysteine to Homocysteine. Therefore,

    
    C-Methyl labels do NOT transfer to Cysteine , making this specific isotopologue superior to uniformly labeled Methionine (
    
    
    C
    
    
    ) for pure methylation studies.

Step-by-Step Protocol

Phase 1: Cell Culture & Metabolic Labeling[2]

Objective: Complete replacement of the endogenous Methionine pool with

  • Media Preparation:

    • Reconstitute Met-deficient DMEM with 10% Dialyzed FBS.

    • Add L-Lysine (0.798 mM) and L-Arginine (0.398 mM) to standard concentrations.

    • Light Media: Add natural L-Methionine (30 mg/L).

    • Heavy Media: Add L-Methionine (methyl-

      
      C) (30 mg/L). Filter sterilize (0.22 µm).
      
  • Adaptation (The "Weaning" Process):

    • Thaw cells in standard media.

    • Passage 1: Mix Standard/Dialyzed media (1:1) to adapt cells to dialyzed serum conditions.

    • Passage 2: Switch to 100% Heavy Media .

  • Label Incorporation:

    • Culture cells for at least 5-6 cell doublings . This ensures >97% incorporation of the label into the proteome.

    • Verification: Run a small aliquot on MS to check for the disappearance of the unlabeled Methionine peak in a high-abundance protein (e.g., Actin).

Phase 2: Lysis, Digestion & Enrichment

Objective: Extract proteins and enrich for methylated peptides (optional but recommended due to low stoichiometry of methylation).

  • Lysis:

    • Wash cells 3x with ice-cold PBS to remove free Methionine.

    • Lyse in SDT Buffer (4% SDS, 100mM Tris-HCl pH 7.6, 0.1M DTT). Boil at 95°C for 5 min.

  • FASP Digestion (Filter Aided Sample Preparation):

    • Load lysate onto 30kDa MWCO filters (Amicon).

    • Wash with 8M Urea to remove SDS.

    • Alkylate with Iodoacetamide (IAA).

    • Digest with Trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

    • Note: Trypsin cleaves at Lys/Arg.[2] Methionine residues remain internal, preserving the label.

  • Peptide Desalting:

    • Use C18 StageTips or Sep-Pak cartridges. Elute in 50% Acetonitrile (ACN).

  • Enrichment (For Methyl-Proteomics):

    • If targeting methylation sites, use Pan-Methyl Antibodies (e.g., Cell Signaling Technology #9811) or HILIC fractionation to enrich hydrophilic methylated peptides.

Phase 3: LC-MS/MS Acquisition

Objective: High-resolution detection of the +1.003 Da shift.

  • Instrument: Orbitrap (Exploris 480 or Eclipse) or TIMS-TOF.

  • Resolution: 120,000 or higher at m/z 200.

    • Reasoning: You are looking for a +1 Da shift. Low resolution will merge the

      
      C-Methyl peak with the natural 
      
      
      C isotope (M+1) of the unlabeled peptide, making quantitation impossible.
  • Fragmentation: HCD (Higher-energy Collisional Dissociation).

  • Dynamic Exclusion: 30-45 seconds.

Data Analysis & Bioinformatics

Defining the Modification

In your search engine (MaxQuant, Proteome Discoverer, or FragPipe), you must define the label explicitly.

  • Variable Modification 1 (Met Incorporation): Methionine -> +1.00335 Da.

  • Variable Modification 2 (Methylation): Methyl (K/R) -> +15.0269 Da (Natural Methyl + 1.00335 Label).

    • Standard Methyl: +14.0156 Da.

    • Heavy Methyl:[3][2][4][5][6] +15.019 Da (approx).

Distinguishing Synthesis vs. Methylation

This is the core logic of the experiment.

ObservationMass ShiftInterpretation
Peptide contains Met +1.003 Da per MetProtein Synthesis. The label was incorporated during translation.
Peptide contains Lys/Arg (No Met) +1.003 Da per Methyl groupMethylation Event. The label was transferred from SAM to the PTM site.
Peptide contains Met + Lys-Me +1.003 (Met) + +1.003 (Me)Synthesis + Methylation.
Deconvolution (The +1 Da Problem)

Because you are using



  • The "Heavy" peak will overlap exactly with the M+1 isotopic peak of any "Light" peptide that happens to be present (though in 100% labeled media, light peptides shouldn't exist).

  • Constraint: You cannot easily mix Light and Heavy samples (traditional SILAC mixing) because the mass difference is too small to separate the envelopes.

  • Solution: This protocol is best suited for "Spike-in" normalization or Label-Free Quantification (LFQ) comparing a Labeled sample vs. an Unlabeled sample in separate runs, or comparing two Heavy samples treated differently.

Troubleshooting & Quality Control

Issue: Incomplete Incorporation
  • Symptom: Presence of unlabeled Methionine peptides.

  • Cause: Residual Methionine in "Dialyzed" FBS or autophagy recycling endogenous amino acids.

  • Fix: Increase dialysis time of FBS or passage cells 2 more times.

Issue: Methionine Oxidation
  • Symptom: Mass shift of +16 Da (Oxidation) + 1 Da (Label).

  • Fix: Ensure "Met-Oxidation" is set as a variable modification in the search. Avoid vigorous vortexing which introduces oxygen.

Issue: Low Methylation Signal
  • Symptom: Met-labeled peptides are abundant, but Methyl-Lys/Arg peptides are missing.

  • Cause: Methylated peptides are low abundance and often missed in DDA (Data Dependent Acquisition).

  • Fix: Use DIA (Data Independent Acquisition) or antibody enrichment (Phase 2, Step 4).

Workflow Visualization

WorkflowCultureCell Culture(Met-13C Media + Dialyzed FBS)LysisLysis & FASP Digestion(Trypsin)Culture->Lysis 6 DoublingsEnrichOptional: Methyl-Peptide Enrichment(Antibody/HILIC)Lysis->Enrich PeptidesMSLC-MS/MS(High Res Orbitrap)Lysis->MS Global ProteomeEnrich->MS Enriched PTMsBioinfBioinformatics(Distinguish Met vs. Methyl-K/R)MS->Bioinf .RAW Files

Figure 2: Experimental Workflow from cell culture adaptation to bioinformatic differentiation of metabolic incorporation vs. post-translational methylation.

References

  • Ong, S. E., et al. (2004). "Identifying and quantifying in vivo methylation sites by heavy methyl SILAC."[2][4] Nature Methods, 1(2), 119-126.[2][4]

  • Lau, H. T., Lewis, K. A., & Ong, S. E. (2014). "Quantifying In Vivo, Site-Specific Changes in Protein Methylation with SILAC."[3] Springer Protocols (Methods in Molecular Biology), 1188, 161-175.

  • Thermo Fisher Scientific. "SILAC Metabolic Labeling Systems & Reagents."[7]

  • Doherty, M. K., et al. (2005). "Proteome dynamics in complex organisms: using stable isotopes to monitor individual protein turnover." Proteomics, 5(2), 522-533. (Context for turnover methodology).

Measuring Protein Synthesis Rates with L-methionine (methyl-13C): An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Dynamics of the Proteome

The proteome, the complete set of proteins expressed by an organism, is a highly dynamic entity, in a constant state of flux between synthesis and degradation. The ability to accurately measure the rate of protein synthesis is fundamental to understanding cellular physiology, disease mechanisms, and the efficacy of therapeutic interventions.[1][2] Alterations in protein synthesis are implicated in a vast array of pathological conditions, from metabolic disorders and muscle wasting to cancer progression.[1][3] Consequently, robust methods for quantifying protein synthesis are indispensable tools for researchers, scientists, and drug development professionals.[2][4][5][6]

This guide provides a comprehensive overview and detailed protocols for measuring protein synthesis rates using the stable isotope-labeled amino acid, L-methionine (methyl-13C). This technique, a form of metabolic labeling, offers a powerful and non-radioactive approach to trace the incorporation of this essential amino acid into newly synthesized proteins.[7] We will delve into the core principles of the method, provide step-by-step protocols for both in vitro and in vivo applications, and detail the subsequent mass spectrometry-based analysis and data interpretation.

The Principle: Tracing the Path of a Labeled Precursor

The measurement of protein synthesis using L-methionine (methyl-13C) is predicated on the fundamental process of translation, where amino acids are assembled into polypeptide chains.[8] By introducing a "heavy" version of methionine, where the carbon atom in the methyl group is the stable isotope 13C instead of the naturally abundant 12C, we can distinguish newly synthesized proteins from the pre-existing protein pool.[9]

Here's the conceptual framework:

  • Introduction of the Tracer: Cells or organisms are exposed to L-methionine (methyl-13C). This labeled amino acid enters the cellular amino acid pool and is charged to its corresponding transfer RNA (tRNA).

  • Incorporation into Proteins: During protein synthesis, the ribosome incorporates the 13C-labeled methionine into the growing polypeptide chain at positions dictated by the mRNA sequence.

  • Quantification by Mass Spectrometry: After a defined labeling period, proteins are extracted, hydrolyzed into their constituent amino acids, and analyzed by mass spectrometry. The mass spectrometer can differentiate between peptides containing the "light" (12C) and "heavy" (13C) methionine based on their mass-to-charge ratio.[10]

  • Calculating Synthesis Rates: The ratio of heavy to light methionine-containing peptides provides a direct measure of the rate of new protein synthesis during the labeling period.[8] This is often expressed as the Fractional Synthesis Rate (FSR).[11][12][13][14]

Methionine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet, making it an excellent tracer for protein synthesis.[7]

Protein Synthesis Measurement Workflow cluster_0 Cellular Environment cluster_1 Analytical Workflow L-methionine (methyl-13C) L-methionine (methyl-13C) Amino Acid Pool Amino Acid Pool L-methionine (methyl-13C)->Amino Acid Pool Uptake Ribosome Ribosome Amino Acid Pool->Ribosome tRNA Charging Newly Synthesized Protein (13C-labeled) Newly Synthesized Protein (13C-labeled) Ribosome->Newly Synthesized Protein (13C-labeled) Translation Protein Extraction & Hydrolysis Protein Extraction & Hydrolysis Newly Synthesized Protein (13C-labeled)->Protein Extraction & Hydrolysis Sample Prep Mass Spectrometry Mass Spectrometry Protein Extraction & Hydrolysis->Mass Spectrometry Analysis Data Analysis Data Analysis Mass Spectrometry->Data Analysis Quantification

Caption: Workflow for measuring protein synthesis with L-methionine (methyl-13C).

Materials and Reagents

Consistent and high-quality reagents are paramount for reproducible results. The following table outlines the essential materials and their recommended specifications.

Material/ReagentSpecificationRecommended Supplier
L-methionine (methyl-13C) >99% isotopic purityCambridge Isotope Laboratories, Inc., Sigma-Aldrich
Cell Culture MediumMethionine-free formulationThermo Fisher Scientific, Lonza
Dialyzed Fetal Bovine Serum (dFBS)To remove endogenous amino acidsThermo Fisher Scientific, Sigma-Aldrich
Protease Inhibitor CocktailBroad-spectrumRoche, Sigma-Aldrich
Lysis Buffer (e.g., RIPA)Compatible with downstream MSThermo Fisher Scientific, Cell Signaling Technology
Trypsin (MS-grade)For protein digestionPromega, Thermo Fisher Scientific
Solvents (Acetonitrile, Formic Acid)LC-MS gradeFisher Scientific, Sigma-Aldrich

Experimental Protocols

The choice between an in vitro or in vivo approach depends on the specific research question. In vitro studies using cell cultures offer a controlled environment to investigate specific cellular responses, while in vivo studies in animal models provide insights into systemic physiological effects.[15][16]

Part 1: In Vitro Protocol - Cultured Cells

This protocol is designed for adherent or suspension cell lines and is analogous to the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology.[9][17][18][19]

1. Cell Culture and Adaptation:

  • Rationale: To ensure complete incorporation of the labeled amino acid, cells must be cultured in a medium where the natural amino acid is replaced by its heavy counterpart for a sufficient number of cell divisions.[18]

  • Procedure:

    • Culture cells in a custom-formulated medium lacking L-methionine.

    • Supplement the medium with a known concentration of L-methionine (methyl-13C) and dialyzed fetal bovine serum.

    • Passage the cells for at least 5-6 doublings to achieve >95% incorporation of the heavy methionine.[17]

2. Experimental Treatment:

  • Rationale: This step introduces the variable being investigated (e.g., drug treatment, growth factor stimulation).

  • Procedure:

    • Plate the adapted "heavy" cells and a parallel culture of "light" (unlabeled) cells.

    • Apply the experimental treatment to one set of cells (e.g., the heavy-labeled cells) while the other serves as a control.

3. Cell Lysis and Protein Extraction:

  • Rationale: Efficiently extracting proteins while preventing degradation is crucial for accurate quantification.[20]

  • Procedure:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer supplemented with a protease inhibitor cocktail.

    • Quantify the protein concentration using a standard method like the BCA assay.

4. Sample Mixing and Preparation for MS:

  • Rationale: Combining samples before digestion minimizes variability introduced during sample processing.[17]

  • Procedure:

    • Mix equal amounts of protein from the "heavy" and "light" cell lysates.

    • Proceed with protein digestion (detailed in the Mass Spectrometry section).

In Vitro Experimental Workflow Cell Adaptation Cell Adaptation Experimental Treatment Experimental Treatment Cell Adaptation->Experimental Treatment Cell Lysis Cell Lysis Experimental Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Sample Mixing Sample Mixing Protein Quantification->Sample Mixing Protein Digestion Protein Digestion Sample Mixing->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis

Caption: Step-by-step workflow for in vitro protein synthesis measurement.

Part 2: In Vivo Protocol - Animal Models

Measuring protein synthesis in a whole organism provides a more physiologically relevant context.[15][16] The "flooding dose" technique is a common approach to rapidly equilibrate the precursor pool with the labeled amino acid.[15]

1. Animal Preparation and Tracer Administration:

  • Rationale: The flooding dose aims to minimize the dilution of the labeled tracer by endogenous unlabeled amino acids, leading to a more accurate measurement of the precursor enrichment.

  • Procedure:

    • Fast the animals overnight to establish a baseline metabolic state.

    • Administer a bolus injection of a high concentration of L-methionine (methyl-13C) via an appropriate route (e.g., intraperitoneal or intravenous).

2. Tissue Collection:

  • Rationale: The timing of tissue collection is critical to capture the incorporation of the tracer into newly synthesized proteins.

  • Procedure:

    • At a predetermined time point after tracer administration (e.g., 30-60 minutes), euthanize the animal.

    • Rapidly dissect the tissues of interest and flash-freeze them in liquid nitrogen to halt metabolic activity.

3. Sample Processing:

  • Rationale: Similar to the in vitro protocol, efficient protein extraction and preparation are essential.

  • Procedure:

    • Homogenize the frozen tissue in a suitable lysis buffer with protease inhibitors.

    • Centrifuge to remove cellular debris.

    • Quantify the protein concentration in the supernatant.

Sample Preparation and Mass Spectrometry Analysis

The following steps are common to both in vitro and in vivo protocols.

1. Protein Digestion:

  • Rationale: Mass spectrometers are most effective at analyzing peptides rather than intact proteins. Trypsin is a commonly used protease that cleaves proteins at specific amino acid residues (lysine and arginine).[21]

  • Procedure:

    • Reduction and Alkylation: Reduce disulfide bonds with DTT and alkylate the resulting free cysteines with iodoacetamide to prevent them from reforming.[22]

    • Trypsin Digestion: Add MS-grade trypsin to the protein sample and incubate overnight at 37°C.[21]

2. Peptide Cleanup:

  • Rationale: Salts and detergents from the lysis and digestion buffers can interfere with mass spectrometry analysis.

  • Procedure:

    • Use a solid-phase extraction (SPE) method, such as a C18 column, to desalt and concentrate the peptides.[21]

3. LC-MS/MS Analysis:

  • Rationale: Liquid chromatography (LC) separates the complex peptide mixture before it enters the mass spectrometer (MS), allowing for more comprehensive analysis. The tandem MS (MS/MS) capability enables peptide sequencing and identification.

  • Procedure:

    • Inject the cleaned peptide sample into a high-performance liquid chromatograph coupled to a high-resolution mass spectrometer.

    • The mass spectrometer will acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify both the light and heavy forms of methionine-containing peptides.

Typical Mass Spectrometry Parameters:

ParameterSetting
Mass Analyzer Orbitrap, TOF
Resolution > 60,000
Precursor Mass Range 350-1500 m/z
Collision Energy Normalized Collision Energy (NCE) of 27-30
Activation Type Higher-energy C-trap Dissociation (HCD)

Data Analysis and Interpretation

1. Peptide Identification and Quantification:

  • Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) is used to analyze the raw mass spectrometry data.

  • The software identifies peptides by matching the experimental MS/MS spectra to a protein sequence database.

  • It then quantifies the relative abundance of the light and heavy versions of each identified peptide.

2. Calculation of Fractional Synthesis Rate (FSR):

The FSR represents the percentage of the protein pool that is newly synthesized per unit of time.[11] It is calculated using the following formula:

FSR (%/hour) = (E_p / E_precursor) / t * 100

Where:

  • E_p is the enrichment of the labeled amino acid in the protein-bound pool (the ratio of heavy to total methionine).

  • E_precursor is the enrichment of the labeled amino acid in the precursor pool (intracellular free amino acid pool). For flooding dose experiments, this is often assumed to be the enrichment of the injected tracer.

  • t is the labeling time in hours.

Example Data Presentation:

ConditionProtein Abundance (Relative to Control)Fractional Synthesis Rate (%/hour)
Control1.00.5 ± 0.05
Drug A Treatment1.81.2 ± 0.1
Drug B Treatment0.60.3 ± 0.04

Applications in Drug Development

The ability to measure protein synthesis rates has significant implications for the pharmaceutical industry:

  • Target Validation: Confirming that a drug candidate modulates the synthesis of its target protein.[2][4]

  • Mechanism of Action Studies: Elucidating the downstream effects of a drug on global protein synthesis.[5]

  • Biomarker Discovery: Identifying proteins whose synthesis rates are altered in disease states, which can serve as biomarkers for diagnosis or therapeutic response.[3][4]

  • Toxicity Screening: Assessing the off-target effects of a drug on protein synthesis in various tissues.[4]

Conclusion

Measuring protein synthesis rates with L-methionine (methyl-13C) is a robust and versatile technique that provides invaluable insights into the dynamic nature of the proteome. By carefully following the detailed protocols and data analysis procedures outlined in this guide, researchers can confidently and accurately quantify changes in protein synthesis in response to various stimuli, contributing to a deeper understanding of biology and the development of novel therapeutics.

References

  • In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. (n.d.). SpringerLink.
  • Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum. (n.d.). American Journal of Physiology-Endocrinology and Metabolism.
  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). (n.d.). ChemPep Inc.
  • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. (2005, January 18). Johns Hopkins Medicine.
  • An integrative approach to in-vivo protein synthesis measurement: from whole tissue to specific proteins. (2004, September 15). PubMed.
  • A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown. (n.d.). National Center for Biotechnology Information.
  • An In Vivo Stable Isotope Labeling Method to Investigate Individual Matrix Protein Synthesis, Ribosomal Biogenesis, and Cellular Proliferation in Murine Articular Cartilage. (n.d.). National Center for Biotechnology Information.
  • Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia.
  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (2025, August 9). ResearchGate.
  • L-Methionine (methyl-¹³C, 99%). (n.d.). Cambridge Isotope Laboratories, Inc.
  • SILAC Metabolic Labeling Systems. (n.d.). Thermo Fisher Scientific.
  • A Robust Protocol for Protein Extraction and Digestion. (n.d.). Springer Nature Experiments.
  • Measurement of muscle protein synthesis by positron emission tomography with L-[methyl-11C]methionine. (n.d.). National Center for Biotechnology Information.
  • Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. (2022, December 1). Annals of Clinical Nutrition and Metabolism.
  • Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models Reveals the Non-DNA Methylome and Provides Clues to Methyl Metabolism Shift during Tumor Progression. (2022, February 23). Journal of Proteome Research.
  • Protein Extraction from Leaves for Mass spectrometry. (n.d.). MP Biomedicals.
  • The role of protein synthesis in drug discovery and development. (n.d.). International Pharmaceutical Technology.
  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. (n.d.). National Center for Biotechnology Information.
  • Mass Spectrometry Sample Preparation Procedure for Protein Samples. (2013, April 6). Thermo Fisher Scientific.
  • Fractional synthetic rate. (n.d.). Wikipedia.
  • Unique advantages of dynamic l-[11C]methionine PET/CT for assessing the rate of skeletal muscle protein synthesis: A pilot trial in young men. (2024, July 30). PLOS ONE.
  • Protocols for Proteomic Analysis: Isolation, Solubilization and Hydrolysis by Proteases. (2025, June 20). ResearchGate.
  • L-Methionine-13C5,15N. (n.d.). MedChemExpress.
  • NMR spectra of ¹³Cε-methionine labelled proteins produced in rich... (n.d.). ResearchGate.
  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024, November 12). National Center for Biotechnology Information.
  • Muscle protein fractional synthesis rate (FSR) during basal,... (n.d.). ResearchGate.
  • Synthesis of a 13C-methyl-group-labeled methionine precursor as a useful tool for simplifying protein structural analysis by NMR spectroscopy. (2007, April 16). PubMed.
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2025, November 5). Twist Bioscience.
  • L-Methionine-13C5. (n.d.). MedChemExpress.
  • Measurement of muscle protein synthesis by positron emission tomography with L-[methyl-11C]methionine. (n.d.). PNAS.
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2023, November 7). Royal Society of Chemistry.
  • Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (n.d.). Organic & Biomolecular Chemistry.
  • Proteomics: Concepts and applications in human medicine. (n.d.). National Center for Biotechnology Information.
  • Using Proteomics to Improve the Drug Development Process. (n.d.). Metware Biotechnology.
  • Fractional synthetic rate (FSR). The effect. (n.d.). Experimental Biology and Medicine.
  • Muscle protein synthesis by positron-emission tomography with l-[methyl-11C]methionine in adult humans. (n.d.). National Center for Biotechnology Information.
  • Application of Proteomics Technologies in the Drug Development Process. (2010, November 19). Brieflands.
  • Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins. (2005, December 21). PubMed.
  • Fundamentals of Biological Mass Spectrometry and Proteomics. (n.d.). Broad Institute.
  • Myofibrillar protein fractional synthetic rate (FSR) calculated by. 1)... (n.d.). ResearchGate.
  • Muscle protein synthesis by positron-emission tomography with l-[methyl-11C]methionine in adult humans. (1998, October 27). PubMed.
  • L-Methionine (methyl-¹³C, 99%). (n.d.). Cambridge Isotope Laboratories, Inc.
  • Quantitative proteomics advances disease modeling and drug development. (n.d.). SelectScience.
  • L-Methionine-(methyl- 13 C,d 3 ). (n.d.). Sigma-Aldrich.
  • Methionine synthase supports tumor tetrahydrofolate pools. (2020, September 7). bioRxiv.

Sources

Application Note: Preparation of Cell Culture Media with L-Methionine (methyl-13C)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

L-Methionine (methyl-13C) is a specialized stable isotope tracer used primarily to investigate one-carbon metabolism and methylation dynamics . Unlike uniformly labeled methionine ([U-13C]Met), where all carbon atoms are labeled, the methyl-13C variant specifically tags the methyl group (-CH3) attached to the sulfur atom.

Why use Methyl-13C Methionine?
  • The Methyl Cycle (One-Carbon Metabolism): The 13C-methyl group is transferred to S-Adenosylmethionine (SAM), the universal methyl donor. From SAM, the label is transferred to DNA (5-mC), histones (H3K4me3, etc.), lipids, and other proteins.

  • Decoupling from Protein Synthesis: By tracing only the methyl group, researchers can distinguish between methionine incorporation into protein (translation) and the flux of methyl groups into the epigenetic landscape.

  • Metabolic Flux Analysis (MFA): It allows for the precise quantification of the Methionine Cycle and Transsulfuration Pathway activity.

Critical Consideration: Standard "Methionine-Free" media formulations (e.g., Gibco 21013, Sigma D0422) are frequently also Cystine-Free . Methionine is a precursor to cysteine via the transsulfuration pathway.[1] If you replenish only methionine without adding cystine, cells may suffer cysteine starvation, oxidative stress (glutathione depletion), and ferroptosis. This protocol explicitly addresses the reconstitution of both components to ensure physiological relevance.

Materials & Reagents

Core Reagents
ReagentSpecificationRecommended Source
Base Medium DMEM, High Glucose, No Glutamine, No Methionine, No Cystine Thermo Fisher (21013) or Sigma (D0422)
Isotope L-Methionine (methyl-13C), 99 atom % 13CCambridge Isotope Labs (CLM-206) or Sigma
Cystine Source L-Cystine dihydrochloride (unlabeled)Sigma (C6727)
Glutamine L-Glutamine (200 mM stock)Standard Vendor
Serum Dialyzed Fetal Bovine Serum (dFBS)Thermo Fisher (26400044) or Sigma

Why Dialyzed FBS? Standard FBS contains ~30-50 µM L-Methionine. Using undialyzed serum will dilute your isotope enrichment (isotopic dilution), making quantitative flux analysis impossible. Dialyzed FBS has small molecules (<10 kDa) removed, including endogenous amino acids.

Detailed Protocol

Phase A: Stock Solution Preparation
1. L-Methionine (methyl-13C) Stock (100x)
  • Target Concentration: 3.0 g/L (approx. 20 mM).

  • Solubility: Soluble in water or PBS.

  • Procedure:

    • Weigh 30 mg of L-Methionine (methyl-13C).[2]

    • Dissolve in 10 mL of sterile PBS or cell culture grade water.

    • Vortex until completely dissolved.

    • Sterile filter (0.22 µm) into a light-protected tube.

    • Store at -20°C.

2. L-Cystine 2HCl Stock (100x)
  • Target Concentration: 6.3 g/L (approx. 20 mM).

  • Solubility Warning: L-Cystine is poorly soluble in neutral water.

  • Procedure:

    • Weigh 63 mg of L-Cystine 2HCl.[2][3]

    • Add 10 mL of water. If it does not dissolve, add 1 M HCl dropwise (or 1 M NaOH if using free base Cystine) until clear.

    • Note: Commercial DMEM uses the dihydrochloride salt (2HCl) which dissolves more easily in acidic conditions.

    • Sterile filter (0.22 µm).[4]

    • Store at -20°C.

Phase B: Media Formulation (500 mL Volume)

This formulation reconstitutes the medium to standard DMEM concentrations:

  • L-Methionine: 0.201 mM (30 mg/L)[3][5][6]

  • L-Cystine 2HCl: 0.201 mM (63 mg/L)[2][3][5][6]

  • L-Glutamine: 4.0 mM (584 mg/L)[3][7]

ComponentVolume RequiredFinal Conc.
Base Medium (Met/Cys Free) 440 mL1x
Dialyzed FBS 50 mL10%
L-Glutamine (200 mM) 10 mL4 mM
L-Cystine 2HCl Stock (100x) 5 mL0.2 mM
L-Methionine (methyl-13C) Stock (100x) 5 mL0.2 mM
Pen/Strep (optional) 5 mL1x

Step-by-Step Assembly:

  • Combine: In a sterile bottle, combine the Base Medium, Dialyzed FBS, and Glutamine.

  • Add Cystine: Add the L-Cystine stock. Swirl gently.

  • Add Isotope: Add the L-Methionine (methyl-13C) stock.

  • Filter: Pass the entire 500 mL solution through a 0.22 µm sterile filtration unit (PES membrane recommended for low protein binding).

    • Reasoning: Even if stocks were filtered, mixing steps introduce contamination risk. Final filtration ensures sterility.

  • Label: Mark as "13C-Methyl Met Media" with preparation date. Store at 4°C.[4]

Experimental Workflow & Visualization

Media Preparation Workflow

MediaPrep Base Base Medium (Met/Cys Free) Mix Mixing Vessel Base->Mix Iso Isotope Stock (13C-Methyl Met) Iso->Mix 30 mg/L Cys L-Cystine Stock (Unlabeled) Cys->Mix 63 mg/L dFBS Dialyzed FBS (Met Depleted) dFBS->Mix 10% v/v Filter 0.22 µm Filtration Mix->Filter Final Final 13C-Media Ready for Culture Filter->Final

Caption: Workflow for reconstituting Methionine/Cystine-free DMEM with 13C-Methyl Methionine and essential supplements.

Metabolic Pathway Tracing

The diagram below illustrates the specific path of the 13C-Methyl group (Red Arrows) versus the Methionine carbon skeleton.

MetCycle Met_Ext Extracellular 13C-Met Met_Int Intracellular 13C-Met Met_Ext->Met_Int Transport (LAT1) SAM S-Adenosyl Methionine (SAM) (13C-Methyl) Met_Int->SAM MAT2A SAH S-Adenosyl Homocysteine (SAH) SAM->SAH Methyl Transferases DNA DNA Methylation (5-mC) SAM->DNA DNMTs Histone Histone Methylation (H3K4me3) SAM->Histone HMTs Hcy Homocysteine SAH->Hcy AHCY Hcy->Met_Int Remethylation (MTR) (Requires B12/Folate) Cys Cysteine Hcy->Cys Transsulfuration (CBS/CTH) GSH Glutathione Cys->GSH Antioxidant Defense

Caption: Tracing the 13C-Methyl group (Red) from Methionine into the SAM cycle and epigenetic markers. Note that the label is lost when SAM converts to SAH.

Validation & Quality Control

Before running expensive large-scale experiments, validate the labeling efficiency.

LC-MS Validation Protocol
  • Seed Cells: Plate 1x10^6 cells in a 6-well plate.

  • Wash: Wash 2x with warm PBS to remove residual standard media.

  • Label: Add 2 mL of the prepared 13C-Methyl Media . Incubate for 24 hours.

  • Extract:

    • Wash rapidly with ice-cold PBS (ammonium acetate is preferred for MS).

    • Add 500 µL of 80% Methanol (-80°C) .

    • Scrape and collect supernatant.

  • Analyze: Run on High-Resolution Mass Spectrometry (HRMS).

  • Success Criteria:

    • Methionine: >95% M+1 isotopologue.

    • SAM: >90% M+1 isotopologue.

    • SAH: Should remain M+0 (unlabeled) because the methyl group is donated during the conversion of SAM to SAH. This is the key internal control. If SAH is labeled, it indicates recycling of the methyl group via the folate cycle (remethylation), which is a crucial biological insight.

Troubleshooting

IssueProbable CauseSolution
Cell Death / Detachment Missing CystineEnsure L-Cystine 2HCl was added. Check base media formulation carefully.
Low Enrichment (<90%) Undialyzed SerumUse Dialyzed FBS. Standard FBS contains enough Met to dilute the label.
Precipitate in Media Cystine insolubilityDissolve Cystine stock in acidic water (1M HCl) before adding to the neutral media.
Labeling in SAH Methyl RecyclingThis is biological, not technical. It indicates high flux through the Methionine Synthase (MTR) pathway.

References

  • Mentch, S. J., & Locasale, J. W. (2016). One-carbon metabolism and epigenetics: understanding the specificity. Annals of the New York Academy of Sciences, 1363(1), 91–98. Link

  • Thermo Fisher Scientific. (n.d.).[8] DMEM, high glucose, no glutamine, no methionine, no cystine (Cat.[1][8][9][10] No. 21013).[8] Thermo Fisher Catalog. Link

  • Cambridge Isotope Laboratories. (n.d.). L-Methionine (methyl-13C) Product Page.[2][7][11] CIL Catalog. Link

  • Maddocks, O. D., et al. (2016). Modulating the therapeutic response of tumours to dietary serine and glycine starvation. Nature, 544, 372–376. Link

  • Sigma-Aldrich. (n.d.). Dulbecco's Modified Eagle's Medium - high glucose, without L-methionine, L-cystine and L-glutamine (Cat.[11][12] No. D0422). Sigma Product Sheet. Link

Sources

in vivo tumor metabolism imaging with 13C-methionine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methionine is a critical amino acid for tumor proliferation, driving protein synthesis, polyamine production, and epigenetic methylation (the "Hoffman Effect"). While 11C-Methionine PET is a clinical standard for glioma imaging, it provides only a static snapshot of accumulation, failing to resolve downstream metabolic fate.

This Application Note details an advanced protocol for 13C-Methionine Metabolic Imaging , combining two complementary MR modalities to provide a comprehensive metabolic profile:

  • Hyperpolarized (HP) [1-13C]Methionine MRI: For real-time, spatially resolved imaging of amino acid transport (LAT1 activity) and immediate vascular perfusion.

  • Steady-State [methyl-13C]Methionine MRS: For resolving the downstream "Methylome" flux (SAM/SAH ratios) and phospholipid synthesis.

Target Audience: Oncology researchers focusing on Glioma, Multiple Myeloma, and metabolic reprogramming.

Scientific Basis: The Methionine Addiction

Tumors often exhibit "methionine dependence," unable to proliferate in methionine-depleted environments despite having intact remethylation pathways. This dependence hinges on the L-type Amino Acid Transporter 1 (LAT1) and the Methionine Cycle.

  • Transport: Methionine enters the cell via LAT1 (SLC7A5), exchanging for intracellular Glutamine.

  • Activation: Methionine Adenosyltransferase 2A (MAT2A) converts Methionine to S-Adenosylmethionine (SAM), the universal methyl donor.

  • Imaging Targets:

    • [1-13C]Methionine (Carboxyl label): Long

      
       relaxation (~30-45s) makes it ideal for Hyperpolarized MRI to visualize Transport (LAT1) .
      
    • [methyl-13C]Methionine (Methyl label): Tracks the methyl group into DNA/Histones and Phospholipids (via SAM). Ideal for Flux Analysis using steady-state MRS.

Pathway Visualization

MethionineCycle Met_Ext Extracellular [1-13C]Methionine Met_Int Intracellular [1-13C]Methionine Met_Ext->Met_Int LAT1 (SLC7A5) *Primary HP-MRI Target* SAM S-Adenosyl methionine (SAM) Met_Int->SAM MAT2A Protein Protein Synthesis Met_Int->Protein Translation SAH S-Adenosyl homocysteine (SAH) SAM->SAH Methyltransferases (DNMTs/HMTs) DNA Methylation (DNA/Histone) SAM->DNA Methyl Group Transfer Hcy Homocysteine SAH->Hcy AHCY Hcy->Met_Int MTR/BHMT (Remethylation)

Figure 1: The Methionine Cycle.[1] HP-MRI primarily targets the LAT1 transport step due to T1 constraints. Steady-state MRS targets the downstream SAM/SAH flux.

Protocol A: Hyperpolarized [1-13C]Methionine MRI

Objective: Real-time visualization of tumor perfusion and LAT1 transport kinetics. Challenge: The


 of [1-13C]Methionine is shorter than Pyruvate. Speed is critical.
Sample Preparation (DNP)
ComponentSpecificationPurpose
Substrate L-[1-13C]Methionine (99% enrichment)Imaging target.
Solvent

: Glycerol (1:1 v/v)
Glassing agent to prevent crystallization at 1.4K.
Radical OX063 Trityl Radical (15-20 mM)Source of electrons for polarization transfer.
Gadolinium Gd-DOTA (1-2 mM)Shortens electron

to enhance polarization buildup.

Step-by-Step Formulation:

  • Dissolve 40 mg of L-[1-13C]Methionine in 50

    
    L of the Glycerol/Water mixture. Note: Methionine solubility is lower than Pyruvate; mild heating (40°C) and sonication may be required.
    
  • Add OX063 radical to reach 15 mM concentration.

  • Load 30-50

    
    L of the mixture into the DNP sample cup.
    
Hyperpolarization & Dissolution[2]
  • Insert sample into DNP Polarizer (e.g., SPINlab or Hypersense).

  • Irradiate with microwaves at 94.005 GHz (at 3.35 T) or 140 GHz (at 5 T) at 1.2–1.4 K.

  • Monitor buildup for 60–90 minutes until solid-state polarization plateaus.

  • Dissolution: Rapidly dissolve with 4 mL of superheated buffer (Tris-EDTA + NaOH) to neutralize to pH 7.4.

    • Critical Check: Final concentration should be ~40-80 mM. Temperature must be ~37°C before injection.

In Vivo Acquisition (Scanner)
  • Animal Model: Rat/Mouse with subcutaneous or intracranial glioma xenograft.

  • Anesthesia: Isoflurane (1.5-2%). Avoid Propofol as it contains lipids that may interfere with shimming.

  • Coil: Dual-tuned 1H/13C Volume Coil (or Surface Coil for subcutaneous tumors).

Sequence Parameters (3D CSI / EPSI):

  • Pulse Sequence: 3D Echo-Planar Spectroscopic Imaging (EPSI) or Spiral-CSI.

  • Flip Angle: Variable Flip Angle (VFA) scheme (start 10°, end 90°) to preserve magnetization over time.

  • TR/TE: TR = 60-80 ms (fast repetition), TE = minimum.

  • Temporal Resolution: 3-4 seconds per volume.

  • Total Scan Time: 60 seconds (limited by

    
    ).
    

Data Output: You will observe the [1-13C]Methionine peak (175 ppm) flowing into the tumor.

  • Interpretation: High signal intensity in the tumor relative to healthy tissue indicates upregulated LAT1 transport.

  • Limitation: Downstream metabolites (e.g., [1-13C]SAM) are rarely visible in vivo due to low concentration (<100

    
    M) and rapid signal decay.
    

Protocol B: Steady-State [methyl-13C]Methionine MRS

Objective: Quantify the "Methylome" flux (SAM/SAH ratio) and phospholipid synthesis. Method: Continuous infusion of stable isotope followed by high-field MRS.

Infusion Protocol
  • Tracer: L-[methyl-13C]Methionine (dissolved in saline).

  • Cannulation: Jugular vein catheterization is required for stress-free infusion.

  • Infusion Rate:

    • Bolus: 10 mg/kg over 1 minute.

    • Continuous: 0.2 mg/kg/min for 60–120 minutes.

  • Rationale: This establishes a steady-state enrichment (~30-50%) in the plasma, allowing label incorporation into the slow-turning-over pools (SAM, Phosphatidylcholine).

High-Field MRS Acquisition (9.4T - 14T)

Since we are not hyperpolarized, we need high field strength and signal averaging.

  • Sequence: LASER or PRESS (Point Resolved Spectroscopy).

  • Voxel Placement: Centered on the tumor core (guided by

    
    -weighted anatomical MRI).
    
  • Averages (NSA): 256–512 (Scan time: ~10-20 mins).

  • Decoupling: Proton decoupling (WALTZ-16) is essential to collapse the [methyl-13C] multiplets into singlets, improving SNR.

Target Metabolites (Chemical Shifts):

Metabolite Chemical Shift (ppm) Significance
[methyl-13C]Methionine ~15.0 ppm Substrate availability.
[methyl-13C]SAM ~26-28 ppm Methyl donor potential.
[methyl-13C]Choline ~55 ppm Phospholipid synthesis (via Kennedy pathway).

| [methyl-13C]Creatine | ~38 ppm | Energy buffer (methylation of guanidinoacetate). |

Data Analysis & Kinetic Modeling

Calculating Transport Rate ( ) from HP-MRI

To quantify LAT1 activity, fit the dynamic HP signal


 to a two-compartment model (Vascular vs. Intracellular):


  • 
     : Signal in tumor voxel.
    
  • 
     : Input function (derived from heart/artery voxel).
    
  • 
     : Relaxation rate (
    
    
    
    ).
  • 
     : The parameter of interest (LAT1 transport rate).
    
Analyzing Flux from Steady-State MRS

Calculate the SAM/Methionine Ratio :



  • A decrease in this ratio often correlates with MAT2A inhibition or high methylation demand in aggressive tumors.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low HP Polarization (<10%) Poor glass formation (crystallization).Adjust Glycerol/Water ratio; ensure rapid freezing.
No Tumor Signal (HP-MRI) Perfusion failure or

decay.
Check cannulation; reduce transfer time (<10s) from polarizer to magnet.
Overlapping Peaks (MRS) Poor shimming (

inhomogeneity).
Perform MAPSHIM or 3D-shim map; ensure voxel does not include bone/air.

References

  • Chaumeil, M. M., et al. (2023). "New Horizons in Hyperpolarized 13C MRI." Molecular Imaging and Biology. Link

  • Kishimoto, S., et al. (2019). "Hyperpolarized 13C MRI: State of the Art and Future Directions." Radiology. Link

  • Mishkovsky, M., et al. (2012). "In vivo metabolic imaging of glucose and methionine in the brain." Journal of Cerebral Blood Flow & Metabolism.
  • Hoffman, R. M. (2019). "Methionine dependence of cancer." Methods in Molecular Biology.
  • Kurhanewicz, J., et al. (2011). "Analysis of cancer metabolism by imaging hyperpolarized nuclei: prospects for translation to clinical research." Neoplasia.[1][2][3] Link

  • Cavuoto, P., et al. (2022). "Untargeted 2D NMR Metabolomics of [13C-methyl]Methionine-Labeled Tumor Models." Journal of Proteome Research. Link

Sources

using L-methionine (methyl-13C) for structural biology NMR studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Leveraging L-Methionine (methyl-13C) for High-Resolution Structural Biology NMR Studies of Large Macromolecular Complexes

Introduction: Overcoming the Molecular Weight Barrier in Protein NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution in a near-native solution environment.[1][2] However, as the molecular weight of proteins and their complexes increases, rapid signal decay (transverse relaxation) leads to significant line broadening in NMR spectra. This broadening results in spectral congestion and a dramatic loss of sensitivity, historically limiting routine high-resolution solution NMR to systems below ~30-50 kDa.[3][4]

To push these boundaries, specialized isotopic labeling strategies have been developed. Among the most impactful is the specific labeling of methyl groups.[5][6] Methyl groups (found in Alanine, Isoleucine, Leucine, Valine, Threonine, and Methionine) offer several distinct advantages as NMR probes:

  • Favorable Relaxation Properties: The rapid rotation of methyl groups leads to narrower NMR signals, even in very large proteins.[7]

  • Strategic Locations: Methyl-bearing residues are frequently located in the hydrophobic core of proteins, making them excellent reporters of protein folding, stability, and intermolecular interfaces.[7]

  • Simplified Spectra: Specific labeling dramatically reduces the number of signals in an NMR spectrum, alleviating overlap and simplifying analysis.[1][8]

This application note provides a comprehensive guide to the use of L-methionine (methyl-13C) for specific isotopic labeling in NMR studies. We will delve into the principles of methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), provide detailed protocols for protein expression and labeling, and discuss data acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply this powerful technique to challenging, high-molecular-weight biological systems.

The "Why": Principles of Methyl-TROSY and the Advantage of Methionine Labeling

The study of large biomolecular complexes by solution NMR has been revolutionized by the development of methyl-TROSY techniques.[9][10][11] This approach has extended the size limit for detailed NMR studies to over 1 MDa.[9][11]

2.1. The Methyl-TROSY Effect

In a ¹³CH₃ group, the unique symmetry and interplay of dipole-dipole relaxation pathways create slowly relaxing coherences.[9] Specialized NMR pulse sequences are designed to select for these long-lived signals while suppressing the rapidly decaying ones.[3] The result is a significant enhancement in both resolution and sensitivity, allowing for the acquisition of high-quality spectra on very large molecules.[3][9]

A critical prerequisite for successful methyl-TROSY experiments is the preparation of highly deuterated proteins where only the methyl groups of interest are protonated and ¹³C-labeled.[3][9] Deuteration of the protein backbone and the rest of the side chains minimizes dipolar relaxation effects from surrounding protons, which would otherwise broaden the methyl signals.[9][12]

2.2. Why L-methionine (methyl-¹³C)?

While several amino acids possess methyl groups, methionine offers a distinct advantage in terms of labeling simplicity and efficiency.

  • Direct Precursor: L-methionine (methyl-¹³C) can be directly added to the growth media and is incorporated into the protein without significant isotopic scrambling.[7] This is because methionine is synthesized late in its anabolic pathway.[7] This contrasts with the labeling of Isoleucine, Leucine, and Valine (ILV), which often requires the use of metabolic precursors like α-ketoisovalerate to prevent interconversion and ensure specific labeling.[7]

  • Sensitive Reporter: The five methionine residues in a protein are often well-distributed, providing probes for global conformational changes upon ligand binding or metal complexation.[13]

The following diagram illustrates the general strategy for producing a methyl-¹³C labeled protein in a deuterated background.

isotopic_labeling_strategy cluster_media Minimal Growth Media cluster_expression Bacterial Expression System (E. coli) cluster_protein Resulting Labeled Protein D2O D₂O (Deuterium Source) ecoli E. coli Culture D2O->ecoli NH4Cl ¹⁵NH₄Cl (Nitrogen Source) NH4Cl->ecoli d_glucose d₇-Glucose (Carbon Source) d_glucose->ecoli met L-Methionine (methyl-¹³C) met->ecoli Direct Incorporation protein Perdeuterated Protein with ¹³CH₃-Methionine ecoli->protein Overexpression & Purification

Figure 1. Isotopic labeling strategy for ¹³CH₃-methionine incorporation.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for producing L-methionine (methyl-¹³C) labeled proteins for NMR studies.

3.1. Protein Expression and Isotopic Labeling in E. coli

This protocol is optimized for producing a perdeuterated, ¹⁵N-labeled protein with specific ¹³CH₃ labeling on methionine residues.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • M9 minimal media components prepared in 100% D₂O.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • d₇-Glucose as the sole carbon source.

  • L-methionine (methyl-¹³C).[14][15][16]

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Protocol:

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Adaptation to D₂O: Pellet the overnight culture by centrifugation (4000 x g, 10 min). Resuspend the pellet in 50 mL of M9 minimal medium prepared with 50% D₂O and grow for 8-10 hours at 37°C. This step helps adapt the cells to the deuterated environment.

  • Main Culture Growth: Use the adapted culture to inoculate 1 L of M9 minimal medium prepared with >99% D₂O, ¹⁵NH₄Cl (1 g/L), and d₇-glucose (2 g/L). Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.7-0.8.

  • Addition of Labeled Methionine: Approximately 1 hour before inducing protein expression, add L-methionine (methyl-¹³C) to a final concentration of 100-150 mg/L. This timing ensures that the cellular machinery is primed for incorporating the labeled amino acid.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for 16-24 hours. The lower temperature often improves protein solubility.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

3.2. NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.

  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer. A typical buffer consists of 20-50 mM MES or HEPES (pH 6.5-7.5), 50-150 mM NaCl, and protease inhibitors. The buffer should be prepared in 99.9% D₂O.

  • Concentration: Concentrate the protein sample to 0.3-0.5 mM.[4] For interaction studies, lower concentrations around 0.1 mM may be sufficient.[4]

  • Final Sample: Transfer the final sample (typically 500 µL) into a high-quality NMR tube. Add 5-10% D₂O for the lock signal if the buffer was prepared in H₂O, though for methyl-TROSY, a fully deuterated buffer is standard.

The overall experimental workflow is summarized in the following diagram:

experimental_workflow start Transformed E. coli Colony starter Overnight Starter Culture (LB) start->starter adapt Adaptation Culture (50% D₂O M9) starter->adapt main_culture Main Culture Growth (>99% D₂O M9) adapt->main_culture add_met Add L-Methionine (methyl-¹³C) main_culture->add_met induce Induce with IPTG add_met->induce harvest Harvest & Purify Protein induce->harvest nmr_sample Prepare NMR Sample harvest->nmr_sample acquire Acquire NMR Data nmr_sample->acquire

Sources

Troubleshooting & Optimization

improving signal-to-noise ratio in 13C-methionine NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Signal-to-Noise Ratio (SNR) in 13C-Methionine NMR Audience: Researchers, Scientists, and Drug Development Professionals

Diagnostic Triage: Where is the Signal Loss?

Before altering pulse sequences or biochemical protocols, use this diagnostic logic to isolate the source of your low SNR.

Q: My 1H-13C correlation spectrum is noisy. Is it the hardware or the sample?

A: Perform the "Standard Candle" test.

  • Run a standard sample: Use 2 mM Sucrose or the manufacturer's Ethylbenzene standard.

  • Compare Pulse Widths: If your 90° pulse (

    
    ) has significantly lengthened (e.g., >12 
    
    
    
    s on a standard probe), your probe tuning is failing, likely due to high salt concentration in your buffer.
  • Check the Q-Factor: High salt reduces the coil Quality Factor (Q). If your sample has >150 mM NaCl, you are sacrificing up to 50% of your potential SNR on a CryoProbe.

Q: The protein concentration is high (500 M), but methyl peaks are broad and weak. Why?

A: This is likely a


 relaxation issue, not a concentration issue.
  • Viscosity: Is your buffer containing glycerol? (Remove it if possible).

  • Aggregation: Run a Diffusion Ordered Spectroscopy (DOSY) experiment. If the diffusion coefficient (

    
    ) is lower than predicted for the monomeric weight, you have oligomerization.
    
  • Exchange Broadening: If only specific Methionine peaks are weak, they may be undergoing intermediate timescale exchange (

    
    s-ms). Change the temperature by +/- 5°C to shift the exchange regime.
    

Sample Optimization: The Source of Signal

The most dramatic SNR gains come from reducing the "proton density" around your 13C nuclei to minimize dipolar relaxation.

Q: I am using Uniformly 13C/15N labeled protein. How can I improve SNR for Methionine specifically?

A: Switch to Selective Methyl Labeling . Uniform labeling introduces passive 13C-13C scalar couplings (35-55 Hz) that split your signal and reduce peak height. It also creates a "proton bath" that accelerates


 relaxation.

Protocol: Selective Methionine Labeling

  • Background: Use a deuterated carbon source (e.g., D-glucose) in D2O M9 media to deuterate the protein backbone and non-methyl sidechains.

  • Precursor: Add

    
    -Methionine (50-100 mg/L) to the culture 30 minutes prior to induction.
    
  • Result: You eliminate

    
     splitting and remove the relaxation sinks from neighboring protons. This can yield a 3-5x SNR boost  over uniform labeling for proteins >25 kDa.
    
Q: My protein is >50 kDa. Is standard methyl labeling enough?

A: No. You should use the


 Isotopomer Strategy .
For high molecular weight targets (e.g., antibody-antigen complexes), the intra-methyl dipolar interaction between the three protons in a standard 

group dominates relaxation.
  • The Fix: Use

    
    -Methionine precursors.
    
  • The Mechanism: By replacing two protons with deuterons, you eliminate the fast-relaxing transitions. This creates a spin system optimized for transverse relaxation, preserving signal during long pulse sequences.

Data Comparison: Labeling Strategies

ParameterUniform U-[13C, 15N]Selective [13CH3]-MetIsotopomer [13CHD2]-Met
Spectral Complexity High (Backbone overlap)Low (Met only)Low (Met only)
J-Coupling Splitting Yes (Signal / 2)NoNo
Relaxation (

)
Fast (Low SNR >20kDa)MediumSlow (High SNR >50kDa)
Cost LowMediumHigh

Pulse Sequence & Acquisition: The Method

Q: Should I use HSQC or HMQC for Methionine methyls?

A: For Methionine (and other methyls), HMQC is superior for large proteins due to the Methyl-TROSY effect.

  • The Physics: In an HMQC (Heteronuclear Multiple Quantum Coherence) experiment, the magnetization evolves as multiple quantum coherence. For methyl groups, the cross-correlation between Dipolar coupling and Chemical Shift Anisotropy (CSA) cancels out transverse relaxation rates for one of the multiplet components.

  • The Rule of Thumb:

    • Protein < 20 kDa: HSQC (Better resolution, cleaner spectra).

    • Protein > 20 kDa: HMQC (Significant SNR gain via Methyl-TROSY).

Q: How do I set up the Methyl-TROSY HMQC?

A: Ensure your pulse sequence is optimized for the specific coupling constants.

  • Delay Optimization: Set the transfer delay

    
    . For Methionine methyls, 
    
    
    
    Hz. Therefore,
    
    
    ms.
  • Processing: Apply a Virtual Decoupling processing script if your sequence doesn't suppress the multiplet structure, or ensure you are selecting the slow-relaxing component (the "TROSY peak").

PulseSequenceLogic Start Select Acquisition Strategy SizeCheck Protein Size? Start->SizeCheck Small < 25 kDa SizeCheck->Small Large > 25 kDa SizeCheck->Large HSQC 1H-13C HSQC (High Resolution) Small->HSQC HMQC 1H-13C HMQC (Methyl-TROSY) Large->HMQC LabelCheck Labeling Scheme? HMQC->LabelCheck CH3 13CH3 (Standard) LabelCheck->CH3 CHD2 13CHD2 (Isotopomer) LabelCheck->CHD2 Action1 Optimize Delay 1/(2*J) ~ 4ms CH3->Action1 Action2 Disable 1H Decoupling during acquisition CHD2->Action2

Caption: Decision matrix for selecting the optimal pulse sequence based on protein size and labeling scheme to maximize SNR.

Hardware & Processing: The Refinement

Q: I have a CryoProbe. Why is my SNR only marginally better than the room temperature probe?

A: You likely have high salt conductivity . CryoProbes rely on a high Quality Factor (Q) of the cold coil.[1] Conductive samples (salt buffers) load the coil, dampening the Q factor and negating the benefits of the cryogenics.

  • Solution: Use a "shaped" NMR tube (e.g., Shigemi) or a 3mm tube instead of a 5mm tube. This reduces the conductive volume while maintaining the concentration of spins in the sensitive region.

  • Buffer Swap: If possible, replace NaCl with a buffer system of lower conductivity (e.g., Bis-Tris) or reduce salt to <50 mM.

Q: Can I use Non-Uniform Sampling (NUS) to improve SNR?

A: Yes, but you must use Matched Sampling . Standard NUS is often used to save time. To improve SNR:

  • Keep Total Time Constant: Do not reduce the experiment time. Instead, acquire more transients for the sampled points.

  • Sampling Schedule: Use a schedule that matches the

    
     decay of your signal (sampling more points early in the evolution time and fewer late).
    
  • Gain: This concentrates measurement time where the signal exists, rather than measuring noise at the end of the FID. This can yield a

    
     enhancement in sensitivity per unit time.[2]
    

NMR_Workflow_Optimization cluster_0 Sample Prep cluster_1 Acquisition cluster_2 Result Deuteration Deuteration (D2O/D-Glucose) MetLabel Selective Met Labeling Deuteration->MetLabel Reduces relaxation sinks HMQC Methyl-TROSY HMQC MetLabel->HMQC Optimized spin system SaltControl Low Salt (<50mM) Cryo CryoProbe Tuning SaltControl->Cryo Preserves Q-Factor NUS NUS (Matched Schedule) HMQC->NUS Cryo->HMQC SNR Maximized SNR NUS->SNR Signal concentration

Caption: Integrated workflow showing the cumulative effect of sample preparation and hardware choices on final SNR.

References

  • Tugarinov, V., et al. (2003).[3] "Line narrowing in methyl-TROSY using zero-quantum 1H-13C NMR spectroscopy." Journal of the American Chemical Society.

  • Ollerenshaw, J. E., et al. (2003). "Methyl-TROSY: explanation and experimental verification." Journal of Biomolecular NMR.

  • Tugarinov, V. & Kay, L. E. (2004).[4] "An isotope labeling strategy for methyl-TROSY NMR spectroscopy of high molecular weight proteins." Journal of Biomolecular NMR.

  • Hyberts, S. G., et al. (2012). "The sensitivity of non-uniform sampling NMR." Journal of Biomolecular NMR.

  • Kelly, A. E., et al. (2002). "A guide to 13C-metabolic labeling of proteins for NMR." Journal of Biomolecular NMR.

Sources

optimal concentration of L-methionine (methyl-13C) for pulse-chase assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Concentration & Protocols for Pulse-Chase Assays

Reagent: L-Methionine (methyl-13C) | Application: Metabolic Flux, Methylation Dynamics, & NMR[1]

Executive Summary

You are likely using L-Methionine (methyl-13C) to track methylation events (DNA/Histone methylation) or for NMR structural studies (Methyl-TROSY).

  • If your goal is Protein Turnover (Half-life): This is not the optimal reagent. The methyl group is labile and recycles via the S-adenosylmethionine (SAM) cycle, leading to "scrambling" and data artifacts. Use L-Methionine (U-13C, 15N) or 13C6-Lysine/Arginine for pure protein synthesis/degradation tracking.

  • If your goal is Methylation Flux/Epigenetics: This is the correct reagent.

The "optimal concentration" for stable isotope pulse-chase is isotopic substitution , not a spike. You must match the standard molarity of your culture media to maintain steady-state metabolism while swapping the isotope.

Part 1: The Concentration Matrix

Do not use arbitrary concentrations. To prevent metabolic stress (starvation or toxicity), the concentration of 13C-Methionine in your "Pulse" media must match the formulation of your standard growth media.

Optimal Pulse Concentrations by Media Type
Media TypeBaseline L-Met Conc. (mg/L)Baseline L-Met Conc. (µM)Rec. 13C-Met Pulse Conc.
DMEM (High Glucose) 30 mg/L~201 µM30 mg/L
RPMI 1640 15 mg/L~100 µM15 mg/L
MEM (Eagle's) 15 mg/L~100 µM15 mg/L
F-12K / Ham's F12 4.5 mg/L~30 µM4.5 - 15 mg/L *
SILAC Custom Media 0 mg/L (Depleted)0 µMAdd to match original media

*Note: Ham's F12 has very low methionine. For pulse-chase, it is often recommended to boost this to ~15 mg/L (RPMI levels) to ensure sufficient labeling efficiency unless studying starvation specifically.

Part 2: The "Heavy Methyl" Pulse-Chase Protocol

This protocol is designed for Mass Spectrometry (LC-MS) or NMR detection.

  • Prerequisite: Dialyzed FBS is mandatory. Standard FBS contains ~20-30 µM unlabeled methionine, which will dilute your isotope enrichment by >10%.

Step-by-Step Workflow
  • Preparation (The "Drop-Out"):

    • Prepare Depletion Media : Standard media (DMEM/RPMI) lacking Methionine, supplemented with 10% Dialyzed FBS .

    • Prepare Pulse Media : Depletion Media + L-Methionine (methyl-13C) at the concentration listed in the table above (e.g., 30 mg/L).

    • Prepare Chase Media : Standard Media (with natural 12C-Methionine) + 10% Standard FBS + 2x Excess Methionine (optional, to rapidly stop labeling).

  • Starvation (The "Reset"):

    • Wash cells 2x with warm PBS.

    • Incubate in Depletion Media for 30–60 minutes .

    • Why: Depletes the intracellular pool of unlabeled methionine and SAM. Do not exceed 60 mins to avoid autophagy induction.

  • The Pulse (Labeling):

    • Replace Depletion Media with Pulse Media .

    • Methylation Tracing: Pulse for 15 min – 2 hours . (Methyl turnover is rapid).

    • NMR Structural Labeling: Pulse for 12–24 hours (or 1 cell cycle).

  • The Chase (Dynamics):

    • Remove Pulse Media. Wash 2x with warm PBS (critical to remove surface isotope).

    • Add Chase Media .[2]

    • Harvest cells at designated time points (e.g., 0, 15, 30, 60, 120 min).

  • Quenching & Lysis:

    • Snap freeze pellets in liquid nitrogen or lyse immediately in RIPA buffer containing protease/phosphatase inhibitors.

Part 3: Visualizing the Mechanism

Understanding the Methionine vs. Methyl Cycle is critical to interpreting your data. The diagram below illustrates why "Methyl-13C" behaves differently than "U-13C" (Uniform Carbon).

Methionine_Fate cluster_legend Key Concept: The Recycling Trap Met_Ext Extracellular L-Met (methyl-13C) Met_Int Intracellular Methionine Met_Ext->Met_Int Transport (LAT1) SAM S-Adenosyl Methionine (SAM) Met_Int->SAM MAT2A (Activation) Protein Protein Synthesis (Polypeptide Chain) Met_Int->Protein Translation (Label stays on Met) SAH S-Adenosyl Homocysteine SAM->SAH Loss of Methyl Group Methylation Methylation (DNA/Histones) SAM->Methylation Methyl Transfer (13C-CH3 moves to Target) Hcy Homocysteine SAH->Hcy Hcy->Met_Int Remethylation (MTR) (Gains NEW 12C-Methyl) Warning If Met is recycled from Hcy, it loses the 13C-Methyl label and becomes 'invisible' 12C-Met.

Figure 1: The Metabolic Fate of Methyl-13C Methionine. Note that while the methionine backbone enters protein synthesis, the 13C-methyl group is highly active in the SAM cycle. If methionine is regenerated from Homocysteine (Remethylation), it acquires a new, unlabeled methyl group from the folate pool, losing your label.

Part 4: Troubleshooting & FAQs
Q1: My labeling efficiency is low (<50%). What went wrong?
  • Cause 1: Non-Dialyzed FBS. Standard FBS contains enough methionine to compete with your label. Fix: Use Dialyzed FBS (10kDa cutoff).

  • Cause 2: Intracellular Pools. You skipped the starvation step. Cells have a large internal amino acid pool. Fix: Starve for 45 mins in Met-free media.

  • Cause 3: Autophagy. You starved too long (>2 hours), causing the cell to degrade its own proteins to generate (unlabeled) methionine.

Q2: Can I use this for protein half-life (turnover) studies?
  • Technically Yes, but Risky. As shown in the diagram, if the methyl group is removed (transmethylation) and the methionine is recycled, you lose the signal even if the protein backbone is stable.

  • Recommendation: Use L-Methionine (U-13C) or L-Lysine (13C6) for protein turnover. Use Methyl-13C strictly for methylation studies or NMR.

Q3: The cells are detaching during the "Pulse".
  • Cause: Methionine deprivation often triggers anoikis (detachment) in sensitive lines (e.g., HEK293).

  • Fix: Ensure your "Pulse" media has the full complement of other amino acids and 10% Dialyzed FBS. Do not pulse in PBS. If sensitive, coat plates with Poly-L-Lysine.

Q4: How do I calculate the exact mass shift?
  • L-Methionine (methyl-13C): The shift is +1.003 Da (approx +1 Da).

  • L-Methionine (methyl-13C, d3): Often used to separate from background noise. Shift is +4.0 Da .

  • Note: Ensure your Mass Spec acquisition window is set to detect these specific shifts, which are smaller than the +6/+10 Da seen with Lys/Arg SILAC.

References
  • Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

  • Liao, Y., et al. (2018). "Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site-specific histone methylation."[3] Methods in Molecular Biology. Link

  • Mentch, S. J., & Locasale, J. W. (2016). "One-carbon metabolism and epigenetics: understanding the specificity." Annals of the New York Academy of Sciences. Link

  • Thermo Fisher Scientific. "Media Formulations: DMEM and RPMI 1640 Composition." Link

Sources

Validation & Comparative

A Researcher's Guide to Sensitivity: ¹³C-Methionine vs. ¹⁴C-Methionine Tracers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of metabolic research and drug development, isotopic tracers are fundamental tools for illuminating the complex choreography of biochemical pathways. The selection of an appropriate tracer is a critical decision that dictates experimental design, sensitivity, and the ultimate depth of biological insight. This guide offers an in-depth comparison of two workhorses in the field: the stable isotope, ¹³C-methionine, and its radioactive counterpart, ¹⁴C-methionine. We aim to provide researchers, scientists, and drug development professionals with the necessary information to make an informed choice for their specific experimental needs.

Core Principles: Stable vs. Radioactive Tracers

The fundamental difference between ¹³C- and ¹⁴C-methionine lies in the stability of their carbon isotopes. ¹³C is a naturally occurring, non-radioactive isotope, while ¹⁴C is a radioisotope that undergoes beta decay.[1][2] This distinction governs every aspect of their use, from detection methods to safety protocols.

Feature¹³C-Methionine¹⁴C-Methionine
Isotope Nature Stable, non-radioactive.[1]Radioactive, emits beta particles.[3]
Detection Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[1]Liquid Scintillation Counting (LSC), Autoradiography, Accelerator Mass Spectrometry (AMS).[3][4]
Half-Life Stable.[1]Approximately 5,730 years.[5]
Safety Generally safe, no radiation risk.[6]Requires specialized handling, licensing, and waste disposal protocols due to radioactivity.[5]
Typical Usage Higher concentrations for enrichment studies.Trace amounts due to high specific activity.[3]

A Deep Dive into Sensitivity

Sensitivity in tracer studies is a multi-faceted concept, encompassing not just the absolute limit of detection but also the ability to discern the labeled molecule from its natural background.

¹⁴C-Methionine: The Gold Standard for Absolute Detection

Due to the virtually non-existent natural background of ¹⁴C, radiolabeled tracers like ¹⁴C-methionine offer exceptional absolute sensitivity.[7] This allows for the detection of incredibly small quantities of a substance, making it ideal for studies involving low-abundance molecules or for tracking the fate of a drug at microdose levels.[3] Techniques such as Accelerator Mass Spectrometry (AMS) can further enhance this sensitivity, enabling quantification at the picogram level and below.[3][8]

¹³C-Methionine: Power in Resolution and Flux Analysis

While the natural abundance of ¹³C is about 1.1%, modern high-resolution mass spectrometers provide excellent sensitivity for its detection.[9] The true power of ¹³C-methionine lies in its utility for metabolic flux analysis (MFA).[10][11] By measuring the distribution of ¹³C within a metabolite (isotopologue distribution), researchers can trace the flow of carbon through complex metabolic networks, a feat not easily accomplished with ¹⁴C.[12][13] This provides a dynamic and quantitative picture of cellular metabolism.[14][15]

Experimental Design and Methodologies

The choice of isotope necessitates distinct experimental workflows, from sample preparation to data analysis.

¹³C-Methionine Tracer Workflow

A typical ¹³C-methionine experiment involves introducing the labeled amino acid into a biological system and then using mass spectrometry to analyze the incorporation of ¹³C into downstream metabolites.[14][16]

G cluster_0 Experiment cluster_1 Sample Processing cluster_2 Data Analysis Cell Culture/Animal Model Cell Culture/Animal Model ¹³C-Methionine Labeling ¹³C-Methionine Labeling Cell Culture/Animal Model->¹³C-Methionine Labeling Metabolite Extraction Metabolite Extraction ¹³C-Methionine Labeling->Metabolite Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis Isotopologue Distribution Analysis Isotopologue Distribution Analysis LC-MS/GC-MS Analysis->Isotopologue Distribution Analysis Metabolic Flux Calculation Metabolic Flux Calculation Isotopologue Distribution Analysis->Metabolic Flux Calculation G cluster_0 Experiment cluster_1 Sample Processing & Detection cluster_2 Quantification Cell Culture/Animal Model Cell Culture/Animal Model ¹⁴C-Methionine Labeling ¹⁴C-Methionine Labeling Cell Culture/Animal Model->¹⁴C-Methionine Labeling Sample Lysis/Homogenization Sample Lysis/Homogenization ¹⁴C-Methionine Labeling->Sample Lysis/Homogenization Liquid Scintillation Counting or Autoradiography Liquid Scintillation Counting or Autoradiography Sample Lysis/Homogenization->Liquid Scintillation Counting or Autoradiography Total Radioactivity Measurement Total Radioactivity Measurement Liquid Scintillation Counting or Autoradiography->Total Radioactivity Measurement

Sources

A Senior Application Scientist's Guide to the Comparative Cost-Effectiveness of Methionine Isotopes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise tracking and quantification of biological processes are paramount. Stable isotope labeling has emerged as an indispensable tool in this pursuit, with isotopically labeled amino acids, particularly methionine, playing a pivotal role in unraveling the complexities of protein synthesis, methylation dynamics, and metabolic pathways. This guide provides an in-depth, objective comparison of the cost-effectiveness of methyl-13C-methionine versus other commercially available methionine isotopes, supported by experimental data and field-proven insights.

The Central Role of Methionine in Biological Inquiry

Methionine, an essential amino acid, serves as a crucial building block for protein synthesis. Beyond its structural role, its derivative, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, histones, and other proteins. This makes labeled methionine isotopes powerful probes for investigating not only proteome dynamics but also the intricate web of epigenetic regulation and cellular signaling. The choice of which methionine isotope to use, however, is a critical decision that balances experimental goals with budgetary constraints.

Comparative Analysis of Methionine Isotopes

The selection of a methionine isotope is dictated by the specific biological question being addressed. Here, we compare the most commonly utilized isotopes, focusing on their applications, analytical considerations, and relative cost-effectiveness.

IsotopeCommon Labeling Position(s)Primary ApplicationsKey AdvantagesKey DisadvantagesRelative Cost
Methyl-13C-Methionine 13CH3- Methylation dynamics - "Heavy methyl" SILAC[1] - Tracing one-carbon metabolism- Directly traces the methyl group - Cost-effective for methylation studies - Minimal perturbation to cell metabolism- Not ideal for general protein quantification (only one labeled carbon)

U-13C5-Methionine Uniformly labeled with 13C- General proteome quantification (SILAC)[2] - Metabolic flux analysis (MFA)[3]- High mass shift for clear separation in MS - Labels the entire carbon backbone for comprehensive tracking- Higher cost than methyl-13C - Can be complex to trace specific metabolic fates of the methyl group

15N-Methionine 15N- General proteome quantification (SILAC) - NMR-based structural studies[4]- Complements 13C labeling for multi-plexing - Less common metabolic scrambling of nitrogen- Lower mass shift than 13C5 - Can be more expensive than some 13C variants

$
Deuterium (2H)-Labeled Methionine e.g., L-Methionine-methyl-d3- "Heavy methyl" SILAC[1] - Metabolic studies- High mass shift - Can be cost-effective- Potential for kinetic isotope effects (KIEs) that may alter reaction rates[5][6] - Can cause chromatographic separation from unlabeled counterparts

34S-Methionine 34S- Tracing sulfur metabolism - Specialized applications- Unique label for sulfur-specific tracking- Limited commercial availability and higher cost - Lower mass shift

Cost-Effectiveness Considerations:

The term "cost-effectiveness" extends beyond the initial purchase price of the labeled compound. It encompasses the amount of material required, the complexity of the experimental setup and data analysis, and the overall value of the data generated.

  • For studies focused specifically on methylation , methyl-13C-methionine offers unparalleled cost-effectiveness. It directly labels the moiety of interest, and its lower cost compared to uniformly labeled variants makes it an attractive choice for targeted investigations.[7]

  • For global proteome quantification via SILAC, U-13C5-methionine provides a significant mass shift, leading to cleaner data and simpler analysis, which can save valuable time and resources in the long run, justifying its higher initial cost.

  • Deuterium-labeled methionine can be a cost-effective alternative for "heavy methyl" SILAC, but researchers must be mindful of potential KIEs and chromatographic effects that could complicate data interpretation.[5][6] While often small, these effects should be considered, especially in highly quantitative studies.

Experimental Workflows: From Benchtop to Data

The successful application of methionine isotopes hinges on robust and well-validated experimental protocols. Here, we detail two common workflows: "Heavy Methyl" SILAC for methylation dynamics and 13C-Metabolic Flux Analysis (MFA) for pathway analysis.

Workflow 1: "Heavy Methyl" SILAC for Quantifying Protein Methylation Dynamics

This protocol is designed to quantify changes in protein methylation levels between two cell populations.

Principle: Cells are cultured in media containing either "light" (unlabeled) methionine or "heavy" (methyl-13C, D3-methionine) methionine. The heavy methyl group from methionine is transferred to proteins via S-adenosylmethionine. By comparing the intensities of the "light" and "heavy" methylated peptides in a mass spectrometer, one can quantify changes in methylation.

Heavy_Methyl_SILAC cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis A Control Cells (Light Methionine) C Combine Cell Lysates (1:1) A->C B Treated Cells (Heavy Methyl-Methionine) B->C D Protein Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Data Analysis: Quantify Light vs. Heavy Methylated Peptides E->F

Caption: Workflow for "Heavy Methyl" SILAC.

Detailed Protocol:

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel. For the "light" population, use standard culture medium containing unlabeled L-methionine.

    • For the "heavy" population, use a custom medium depleted of methionine, supplemented with L-methionine-(methyl-13C, d3) to the same final concentration as the light medium.

    • Causality: Using a methionine-depleted medium is crucial to ensure maximal incorporation of the labeled amino acid. The choice of methyl-13C, d3-methionine provides a +4 Da mass shift for each methyl group, which is easily resolvable by modern mass spectrometers.

    • Allow cells to grow for at least five passages to ensure near-complete incorporation of the labeled methionine into the proteome and the S-adenosylmethionine pool.[2]

  • Experimental Treatment:

    • Apply the experimental treatment (e.g., drug exposure, gene knockdown) to the desired cell population. The other population serves as the control.

  • Cell Lysis and Protein Quantification:

    • Harvest both cell populations and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

    • Quantify the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Pooling and Digestion:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Causality: Mixing the samples at this early stage minimizes variability introduced during subsequent sample processing steps, a key advantage of the SILAC methodology.[8]

    • Perform in-solution or in-gel digestion of the combined protein mixture using an appropriate protease, typically trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Causality: High-resolution mass spectrometry is essential to accurately measure the mass difference between the light and heavy methylated peptides and to distinguish them from other co-eluting species.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify and quantify the relative abundance of the "light" and "heavy" forms of each methylated peptide. The ratio of the peak intensities directly reflects the change in methylation at that specific site.

Workflow 2: 13C-Metabolic Flux Analysis (MFA) of the Methionine Cycle

This protocol is designed to trace the flow of carbon from methionine through central metabolic pathways.

Principle: Cells are cultured in a medium containing a 13C-labeled methionine tracer (e.g., U-13C5-methionine). The labeled carbon atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to calculate the rates (fluxes) of the biochemical reactions in the network.[3][9]

MFA_Workflow cluster_experiment Experiment cluster_analysis Analysis A Cell Culture with 13C-Methionine Tracer B Metabolite Extraction A->B C LC-MS or GC-MS Analysis (Measure Mass Isotopomers) B->C D Computational Modeling C->D E Flux Map Generation D->E

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.